Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Monograph
Audience: Medicinal Chemists, Process Chemists, and Pharmacology Researchers
Abstract
1-(3,5-Dimethylphenyl)piperidin-4-one represents a privileged scaffold in medicinal chemistry, serving as a critical intermediate for the synthesis of diverse bioactive heterocycles. Distinguished by the lipophilic 3,5-dimethylphenyl moiety, this ketone acts as a versatile electrophile in reductive aminations and multicomponent reactions. This guide provides a rigorous analysis of its molecular architecture, validated synthetic protocols via Dieckmann condensation, and its application in developing ligands for Sigma-1, CCR5, and Opioid receptors.
Molecular Architecture and Pharmacophore Analysis
The molecule comprises a central piperidin-4-one ring N-linked to a 3,5-dimethylphenyl group. The steric bulk and electron-donating nature of the dimethyl substitution significantly influence the reactivity of the nitrogen lone pair and the conformation of the piperidine ring.
Structural Dynamics
Conformation: The piperidin-4-one ring predominantly exists in a chair-like transition state or a twist-boat conformation depending on substitution at the C3/C5 positions. In this unsubstituted ring scenario, the chair conformation is energetically favored.
Electronic Effects: The 3,5-dimethyl groups on the phenyl ring exert a positive inductive effect (+I), increasing electron density on the aromatic ring. However, the nitrogen atom is part of an aniline-like system; its lone pair is partially delocalized into the phenyl ring, reducing its basicity compared to N-alkyl piperidones.
Lipophilicity: The addition of two methyl groups increases the LogP (approx. 2.5–2.7), enhancing blood-brain barrier (BBB) permeability—a critical feature for CNS-active analogs derived from this scaffold.
Pharmacophore Mapping (DOT Visualization)
The following diagram illustrates the core functional domains of the molecule.
Figure 1: Pharmacophore segmentation showing the lipophilic domain responsible for receptor affinity and the electrophilic ketone used for derivatization.
Synthetic Protocols
The most robust route for synthesizing N-aryl-4-piperidones is the Dieckmann Cyclization of the corresponding bis(propionate) precursor. This method is preferred over the reaction of anilines with 1,5-dichloro-3-pentanone due to higher yields and the avoidance of unstable alkylating agents.
Reaction Mechanism: The Dieckmann Route
The synthesis proceeds in three distinct phases:
Michael Addition: Double addition of methyl acrylate to 3,5-dimethylaniline.
Dieckmann Condensation: Base-mediated intramolecular cyclization to the
Conditions: Reflux at 70°C for 24–48 hours. Monitor by TLC (Hexane:EtOAc 8:2) until the primary amine spot disappears.
Workup: Concentrate in vacuo to yield the oily diester. Use directly in the next step.
Step 2: Cyclization and Decarboxylation
Cyclization: Suspend Sodium Hydride (NaH, 60% dispersion, 22 mmol) in dry Toluene (50 mL). Add the crude diester dropwise at 0°C.
Reaction: Warm to room temperature and then reflux for 4 hours. The solution will thicken as the sodium enolate forms.
Quench: Cool to 0°C. Carefully add Glacial Acetic Acid/Water (1:1) to quench the base.
Decarboxylation: Add 6M HCl (30 mL) to the crude mixture and reflux vigorously for 6 hours. This facilitates the hydrolysis of the ester and subsequent loss of CO2.
Isolation: Basify with NaOH (pH > 10) to liberate the free base. Extract with Dichloromethane (3 x 50 mL). Dry over MgSO4 and concentrate.
Purification: Recrystallize from Ethanol/Hexane or purify via column chromatography (SiO2, EtOAc/Hexane).
Analytical Characterization
Validating the structure requires confirming the presence of the ketone and the integrity of the N-aryl bond.
Predicted NMR Data Table
The following shifts are characteristic for 1-(3,5-dimethylphenyl)piperidin-4-one in CDCl3.
Nuclei
Shift ( ppm)
Multiplicity
Integration
Assignment
Ar-H
6.50 – 6.60
Singlet (br)
2H
Ortho protons (2,6-Ar)
Ar-H
6.40 – 6.45
Singlet
1H
Para proton (4-Ar)
N-CH2
3.55 – 3.65
Triplet ( Hz)
4H
Piperidine C2, C6
CO-CH2
2.50 – 2.60
Triplet ( Hz)
4H
Piperidine C3, C5
Ar-CH3
2.25 – 2.30
Singlet
6H
3,5-Dimethyl groups
Mass Spectrometry (ESI-MS)
Molecular Ion [M+H]+: Calculated: 204.14; Observed: 204.1.
Fragmentation Pattern:
Loss of CO (28 Da) is common in cyclic ketones.
Tropylium ion formation (91 m/z derivatives) may be observed due to the benzyl-like character of the dimethylphenyl fragment.
Applications in Drug Discovery[3][4]
This scaffold is not merely an end-product but a "divergent intermediate" used to access multiple pharmacological classes.[2]
Reductive Amination (Opioid & Neurokinin Ligands)
The C4 ketone is highly reactive toward reductive amination with secondary amines or anilines.
Mechanism: Formation of an imine/enamine intermediate followed by reduction with Sodium Triacetoxyborohydride (STAB).
Relevance: This is the primary route to 4-anilidopiperidines. While historically associated with fentanyl-class analgesics (where the N-substituent is phenethyl), the 3,5-dimethylphenyl analog is explored for Sigma-1 receptor selectivity , often reducing opioid side effects while maintaining analgesic efficacy.
Reaction: Fischer Indole Synthesis or Bucherer-Bergs reaction.
Target: Spiro-piperidines are key pharmacophores in antagonists for the CCR5 receptor (HIV entry inhibitors) and CGRP receptor antagonists (migraine therapy).
Figure 3: Divergent synthesis pathways leading to distinct therapeutic classes.
References
Dieckmann Condensation Mechanism & Applications
Title: Reaction and Mechanism of Dieckmann Reaction.[1][3][4][5][6]
Source: Physics Wallah.
URL:[Link]
Synthesis of N-Aryl-4-Piperidones
Title: A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones.[2]
Source: Organic Letters (ACS Publications).
URL:[Link]
This technical guide details the synthesis of 1-(3,5-Dimethylphenyl)piperidin-4-one, a critical pharmacophore intermediate used in the development of sigma receptor ligands, antipsychotics, and analgesics.[1] We present two distinct pathways:
The Dieckmann Condensation Route: A scalable, cost-effective de novo ring construction method suitable for multi-gram to kilogram production.[1][2]
The Buchwald-Hartwig Amination Route: A high-precision, transition-metal-catalyzed N-arylation method ideal for medicinal chemistry libraries and late-stage functionalization.[1][2]
Retrosynthetic Analysis
To ensure a robust supply chain, we analyze the target structure through two primary disconnections.[1][2]
Figure 1: Retrosynthetic disconnection strategies showing the convergent N-arylation vs. linear cyclization.
Best For: Large-scale production (>10g), cost reduction, and avoiding heavy metals.[1][2]
Reaction Logic
This route utilizes the nucleophilicity of 3,5-dimethylaniline to undergo a double Michael addition with methyl acrylate.[1][2] The resulting diester is cyclized using a strong base (Dieckmann condensation) to form a
-keto ester, which is subsequently hydrolyzed and decarboxylated to yield the piperidone.[1][3]
Setup: Charge a 3-neck round-bottom flask (RBF) with 3,5-dimethylaniline (12.1 g, 100 mmol) and methanol (50 mL).
Addition: Add methyl acrylate (21.5 g, 250 mmol) dropwise over 30 minutes. Add 1 mL of glacial acetic acid to catalyze the reaction.
Reaction: Reflux the mixture for 24–48 hours. Monitor by TLC (Hexane:EtOAc 7:3) until the primary amine and mono-addition intermediate are consumed.[1][2]
Workup: Evaporate the solvent and excess methyl acrylate under reduced pressure to obtain the crude N,N-bis(2-methoxycarbonylethyl)-3,5-dimethylaniline as a viscous oil. Yield is typically quantitative.[1][2]
Step 2: Dieckmann Cyclization
Reagents: Crude Diester from Step 1, Sodium Hydride (60% in oil, 2.2 eq), Toluene (anhydrous).[1][2]
Preparation: Wash NaH (8.8 g, 220 mmol) with dry hexane to remove mineral oil, then suspend in anhydrous toluene (200 mL) under Nitrogen atmosphere.
Cyclization: Dissolve the crude diester in toluene (50 mL) and add dropwise to the NaH suspension at 0°C.
Reflux: Heat the mixture to reflux (110°C). Methanol is generated; use a Dean-Stark trap or molecular sieves to drive the equilibrium forward.[1][2] Reflux for 4–6 hours.[1][2]
Quench: Cool to 0°C. Carefully quench with glacial acetic acid (excess) or dilute HCl until neutral.
Isolation: Wash the organic layer with water and brine.[1][2] Dry over MgSO₄ and concentrate to yield the
-keto ester intermediate (often used directly without purification).[1][2]
Hydrolysis: Suspend the residue from Step 2 in 6M HCl (100 mL).
Decarboxylation: Reflux vigorously for 4–6 hours. Evolution of CO₂ gas will be observed.[1][2]
Neutralization: Cool the solution in an ice bath. Basify to pH 10 using 20% NaOH or NH₄OH.[1][2] Note: Keep temperature <10°C to prevent polymerization.[1]
Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3 x 50 mL).
Purification: Dry organic layers (Na₂SO₄), concentrate, and purify via vacuum distillation or column chromatography (SiO₂, Hexane/EtOAc gradient).
Best For: Late-stage functionalization, combinatorial libraries, or when 3,5-dimethylaniline is limited.[1][2]
Reaction Logic
This route employs a Palladium catalyst to couple an aryl bromide with a protected piperidone.[1][2] The 3,5-dimethyl groups on the aryl ring are electron-donating, making the oxidative addition step slightly slower but the reductive elimination efficient.[1]
Strong absorption at 1715 cm⁻¹ (Ketone C=O).[1][2]
Absence of N-H stretch (confirming tertiary amine).[1][2]
References
Fakhraian, H., & Riseh, M. B. (2008).[1][2] Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. Organic Preparations and Procedures International. Link[1][2]
Taeufer, T., & Pospech, J. (2020).[1][2][6] Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates. Journal of Organic Chemistry. Link[1][2]
Mishra, R., & Chundawat, T. S. (2018).[1][2] Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs: An Overview of Buchwald Hartwig Amination. Current Organic Synthesis.[1][2][5][6][7][8] Link
Kuehne, M. E. (1962).[1][2] The Application of Enamines to the Synthesis of Heterocycles. Journal of the American Chemical Society.[1][2][3] (Foundational text for piperidone synthesis via acrylate addition).
CP Lab Safety. (n.d.). 1-(3,5-Dimethylphenyl)piperidin-4-one, 95% Purity.[1][2][9] Product Catalog. Link
Technical Whitepaper: Therapeutic Potential and Pharmacological Profiling of 1-(3,5-Dimethylphenyl)piperidin-4-one
Executive Summary: The Privileged Scaffold In the landscape of medicinal chemistry, 1-(3,5-Dimethylphenyl)piperidin-4-one represents a "privileged structure"—a molecular framework capable of providing high-affinity ligan...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Privileged Scaffold
In the landscape of medicinal chemistry, 1-(3,5-Dimethylphenyl)piperidin-4-one represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While often categorized as a synthetic intermediate, this specific N-aryl piperidone exhibits intrinsic potential as a modulator of the Sigma-1 receptor (
1R) and serves as the critical core for Monocarbonyl Analogs of Curcumin (MACs) , a class of potent proteasome inhibitors.
This guide dissects the therapeutic utility of this compound, moving beyond simple characterization to explore its role in targeted protein degradation and neuroprotection .
Primary Therapeutic Targets
Target A: The 26S Proteasome & NF-
B Pathway (Oncology)
The most significant application of the 1-(3,5-Dimethylphenyl)piperidin-4-one scaffold lies in its conversion to 3,5-bis(arylidene) derivatives. The "naked" ketone at position 4 is a dormant warhead; upon condensation with aromatic aldehydes, it forms a cross-conjugated
-unsaturated ketone system.
Mechanism of Action: The resulting bis-benzylidene derivatives act as double Michael acceptors. They covalently bind to the thiols of cysteine residues on the 19S regulatory particle of the 26S proteasome (specifically inhibiting deubiquitinases like USP14/UCHL5).
Downstream Effect: Inhibition of the proteasome leads to the accumulation of poly-ubiquitinated proteins, inducing Endoplasmic Reticulum (ER) stress and triggering the Unfolded Protein Response (UPR) , ultimately causing apoptosis in varying cancer cell lines (e.g., HCT116, MCF-7).
Role of the 3,5-Dimethylphenyl Group: The lipophilic N-aryl tail improves cellular permeability compared to N-methyl analogs and enhances binding affinity within the hydrophobic pockets of the proteasome or the NF-
The N-substituted piperidine ring is the canonical pharmacophore for
1R ligands.
Pharmacophore Fit: The basic nitrogen (at physiological pH) interacts with Glu172 of the receptor, while the 3,5-dimethylphenyl group occupies the primary hydrophobic binding pocket.
Therapeutic Implication: Modulation of
1R regulates Calcium () flux at the Mitochondria-Associated Membrane (MAM). This has implications for neuroprotection (Alzheimer's, Parkinson's) and analgesia (neuropathic pain).
Mechanistic Visualization
The following diagram illustrates the dual-pathway mechanism where the scaffold (and its derivatives) induces cytotoxicity in neoplastic cells.
Figure 1: Dual-mechanism pathway of piperidone-based cytotoxins targeting Proteasome and NF-kB signaling.
Experimental Protocols
Protocol A: Synthesis of the Scaffold (Dieckmann/Mannich Logic)
Rationale: To ensure high purity of the core scaffold before biological testing.
Step 1 (Michael Addition): Reflux 3,5-dimethylaniline with ethyl acrylate to form the N,N-bis(2-ethoxycarbonylethyl)-3,5-dimethylaniline intermediate. Monitor by TLC (Hexane:EtOAc 8:2).
Step 2 (Dieckmann Condensation): Treat the intermediate with NaOEt in dry toluene under
atmosphere. The intramolecular cyclization yields the piperidine--keto ester.
Step 3 (Decarboxylation): Hydrolyze and decarboxylate using dilute HCl under reflux to yield 1-(3,5-Dimethylphenyl)piperidin-4-one .
Purification: Recrystallize from Ethanol/Water. Confirm structure via
-NMR (look for characteristic AA'BB' pattern of piperidine ring protons).
Protocol B: In Vitro Cytotoxicity Screening (SRB Assay)
Rationale: The Sulforhodamine B (SRB) assay is preferred over MTT for this class of compounds due to potential interference of the enone system with mitochondrial reductase enzymes used in MTT.
Step
Action
Critical Parameter
1. Seeding
Plate tumor cells (e.g., HCT116) at 5,000 cells/well in 96-well plates.
Incubate 24h for attachment.
2. Dosing
Add compound (dissolved in DMSO) at concentrations 0.1 - 100 M.
Final DMSO conc. < 0.1%.
3. Exposure
Incubate for 48 hours at 37°C, 5% .
Continuous exposure.
4. Fixation
Add cold TCA (10% final) and incubate 1h at 4°C.
Stop Point: Stabilizes proteins.
5. Staining
Wash, dry, and stain with 0.4% SRB in 1% acetic acid for 30 min.
Binds basic amino acids.
6. Analysis
Solubilize dye with 10 mM Tris base; read OD at 510 nm.
The following table summarizes how the N-substituent affects biological activity in Piperidin-4-one analogs (inferred from class-wide literature).
N-Substituent
Lipophilicity (LogP)
Sigma-1 Affinity
Cytotoxicity (MACs)*
Metabolic Stability
Methyl
Low
Low
Moderate
Low (N-demethylation)
Benzyl
Moderate
High
High
Moderate
3,5-Dimethylphenyl
High
High
Very High
High (Steric hindrance)
Phenethyl
High
Very High
High
Moderate
*Cytotoxicity refers to the 3,5-bis(benzylidene) derivative of the scaffold.[1][2]
References
Piperidin-4-one: The Potential Pharmacophore. Mini Reviews in Medicinal Chemistry. (Discusses the versatility of the scaffold for anticancer and antiviral applications).
Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs. European Journal of Medicinal Chemistry.[3] (Establishes the SAR for cytotoxicity and the importance of the N-substituent).
Piperidine-containing drugs and analogs. European Journal of Medicinal Chemistry. (Comprehensive review of piperidine as a privileged scaffold in CNS and Oncology).
Dimeric 3,5-Bis(benzylidene)-4-piperidones: Tumor-Selective Cytotoxicity. Molecules. (Details the mechanism of action involving proteasome inhibition and apoptosis).
Sigma-1 Receptor Ligands. Journal of Medicinal Chemistry. (General reference for N-aryl piperidines as high-affinity sigma ligands).
Elucidating the Pharmacophore of 1-(3,5-Dimethylphenyl)piperidin-4-one: A Strategic Roadmap from Privileged Scaffold to Validated Model
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The piperidin-4-one nucleus is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numer...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidin-4-one nucleus is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents across a wide range of biological targets.[1][2] Its conformational flexibility and synthetic tractability have established it as a foundational element in drug discovery. This guide presents a comprehensive, field-proven strategy for dissecting the pharmacophoric features of a specific, yet underexplored, analog: 1-(3,5-Dimethylphenyl)piperidin-4-one. We move beyond a simple list of protocols to provide a self-validating, iterative workflow that integrates computational modeling with experimental validation. This document serves as a strategic roadmap for research teams aiming to unlock the therapeutic potential of novel piperidin-4-one derivatives by systematically defining their structure-activity relationships (SAR) and essential molecular interaction points.
Introduction: The Piperidin-4-one Core and the Strategic Imperative
The piperidine ring is a cornerstone of modern pharmaceuticals, present in over twenty classes of drugs, from analgesics to antipsychotics.[3][4] The piperidin-4-one subclass, in particular, has been identified as a versatile intermediate and a potent pharmacophore in its own right, with derivatives showing promise as anticancer, anti-HIV, and antimicrobial agents.[1][5] The subject of this guide, 1-(3,5-Dimethylphenyl)piperidin-4-one, presents a unique starting point. The dimethylphenyl substitution offers a distinct lipophilic and steric profile compared to more common N-aryl or N-benzyl analogs, suggesting the potential for novel selectivity or potency against a yet-to-be-determined biological target.
The central objective of this work is to establish a rigorous, multi-faceted workflow to define the three-dimensional arrangement of steric and electronic features—the pharmacophore—responsible for the biological activity of this molecular scaffold. Our approach is built on a cycle of hypothesis generation, computational modeling, targeted synthesis, and empirical validation, ensuring that each step informs and refines the next.
Phase I: Target Hypothesis and Ligand Set Assembly
Before a pharmacophore can be modeled, a biological context is required. For a novel compound, this necessitates a structured approach to identifying a probable biological target and assembling a dataset of related molecules.
Causality Behind the Approach: From Scaffold to Target
Without a known target, we employ a dual computational and literature-based strategy. The rationale is to leverage the vast existing knowledge of similar chemical structures to generate a high-probability hypothesis, which can then be experimentally confirmed.
Protocol: In Silico Target Prediction
Database Preparation: Obtain the 3D structure of 1-(3,5-Dimethylphenyl)piperidin-4-one. Generate a set of low-energy conformers using a suitable tool like RDKit or MOE (Molecular Operating Environment).
Reverse Pharmacophore Screening: Utilize the generated conformers as queries to screen against a database of structure-based pharmacophores derived from known protein-ligand complexes (e.g., PharmMapper, LigandScout). This identifies targets whose binding sites are sterically and electronically complementary to our molecule.
Target Prioritization: Analyze the screening results. Prioritize targets that are frequently identified and belong to protein families known to be modulated by piperidin-4-one derivatives (e.g., kinases, GPCRs, proteases).[6]
Literature Cross-Validation: Simultaneously, conduct a thorough literature search for biological activities of compounds containing the N-(dimethylphenyl)piperidine motif to find potential correlations with the computational predictions.
For the purpose of this guide, let us hypothesize that this process identifies Akt1 (Protein Kinase B) , a key node in cell signaling pathways, as a high-probability target.
Protocol: Assembling the Training and Test Sets
A robust ligand-based pharmacophore model requires a curated dataset of molecules with known activities.
Data Curation: Collect a set of at least 20-30 known Akt1 inhibitors from literature or databases (e.g., ChEMBL), ensuring structural diversity. Include our lead compound in this set.
Activity Binning: Classify the curated molecules based on their reported activity (e.g., IC₅₀, Kᵢ).
Inactive: Compounds with low or no activity (e.g., IC₅₀ > 10 µM).
Set Partitioning: Divide the dataset into a training set (~75% of compounds) and a test set (~25%). The test set should contain a representative mix of active and inactive compounds and will not be used for model generation, only for its validation.[7]
Phase II: Ligand-Based Pharmacophore Modeling
This phase focuses on extracting the common chemical features from a set of active molecules that are responsible for their bioactivity.[8]
Rationale for Ligand-Based Modeling
When multiple active ligands are known, but a high-resolution crystal structure of the target is unavailable or ambiguous, a ligand-based approach is the most logical starting point. It assumes that compounds with similar activity share common binding features.[9]
Ligand Preparation: Import the training set molecules into the Maestro workspace. Neutralize charges, add hydrogens, and generate low-energy 3D conformations for each ligand using LigPrep and ConfGen.
Pharmacophore Site Definition: Define the types of pharmacophoric features to be considered. For our Akt1 hypothesis, this will include: Hydrogen Bond Acceptor (A), Hydrogen Bond Donor (D), Hydrophobic (H), Aromatic Ring (R), and Positive Ionizable (P).[10]
Common Feature Pharmacophore Hypothesis Generation:
Use the "Develop Common Pharmacophore Hypotheses" tool in PHASE.
Select the most active ligands to define the pharmacophore features. Set the minimum number of features to 4 and the maximum to 6.
The algorithm will generate multiple hypotheses by aligning the active ligands and identifying shared features.
Scoring and Selection: PHASE will score each hypothesis based on its ability to align the active ligands while excluding inactive ones. The best hypothesis is selected based on its survival score, which reflects its relevance and uniqueness.
Protocol: Pharmacophore Model Validation
A model's predictive power must be rigorously validated before it can be trusted for virtual screening or lead optimization.
Test Set Validation: Screen the previously partitioned test set against the generated pharmacophore model. A valid model should correctly classify the majority of active compounds as "hits" (matching the pharmacophore) and the majority of inactive compounds as "non-hits".[11]
Decoy Set Screening:
Generate a decoy set of several thousand molecules that are physically similar to the active compounds (e.g., similar molecular weight, logP) but topologically distinct and presumed to be inactive.
Screen the combined set of active ligands and decoys against the model.
Calculate the Enrichment Factor (EF) and Goodness of Hit (GH) score. A high EF value indicates the model preferentially selects active compounds over decoys.[7]
Fischer's Randomization Test: This statistical method assesses the model's robustness. The biological activities of the training set molecules are shuffled multiple times, and a new hypothesis is generated for each shuffled set. The original hypothesis must be statistically superior to those generated from randomized data, confirming that it is not due to chance.
Caption: Workflow for Ligand-Based Pharmacophore Generation and Validation.
Phase III: Structure-Based Pharmacophore Modeling
This complementary approach leverages the 3D structure of the biological target to define the key interaction points within the binding site.[12]
Rationale for Structure-Based Modeling
When a high-quality structure of the target is available (e.g., from X-ray crystallography or cryo-EM), a structure-based model provides a direct map of the binding pocket's chemical environment. This can reveal crucial interactions that may not be apparent from ligand-based methods alone.[9]
Experimental Protocol: Docking and Pharmacophore Generation
Protein Preparation:
Download the crystal structure of Akt1 from the Protein Data Bank (PDB).
Use the Protein Preparation Wizard (e.g., in Schrödinger or MOE) to: assign bond orders, add hydrogens, remove crystallographic waters, and optimize the hydrogen-bonding network.
Define the binding site by creating a receptor grid centered on the co-crystallized ligand.
Molecular Docking:
Dock the lowest energy conformer of 1-(3,5-Dimethylphenyl)piperidin-4-one into the prepared receptor grid using a docking program like Glide or AutoDock.
Analyze the top-scoring poses. The most plausible pose will be one that exhibits chemically sensible interactions with key active site residues (e.g., hydrogen bonds to the hinge region, hydrophobic packing) and has a favorable docking score.
Pharmacophore Feature Generation:
Based on the highest-ranked docking pose, generate a structure-based pharmacophore hypothesis.
Tools like LigandScout or the feature generation modules in MOE/Schrödinger automatically identify key interactions (H-bonds, hydrophobic contacts, etc.) between the ligand and the protein and translate them into pharmacophore features.
This new hypothesis can be used to cross-validate and refine the ligand-based model.
Caption: Hypothesized Interactions for a Structure-Based Pharmacophore Model.
Phase IV: SAR Validation via Focused Synthesis and Biological Testing
Computational models are predictive tools; their ultimate validation lies in their ability to guide the synthesis of new molecules with predictable biological activity.
Rationale for a Focused Library
Based on the unified pharmacophore model (a consensus of ligand- and structure-based results), a small, focused library of analogs is designed. Each new molecule is crafted to test a specific element of the pharmacophore hypothesis. For example, to probe the importance of a hydrophobic feature, analogs with larger or smaller hydrophobic groups are synthesized.
Synthetic Protocol: Mannich Reaction
The Mannich reaction is a classic and efficient method for synthesizing piperidin-4-one scaffolds.[1][5]
Reaction Setup: In a round-bottom flask, combine 3,5-dimethylaniline (1.0 eq), an appropriate ketone (e.g., acetone, 2.0 eq), and an aldehyde (e.g., benzaldehyde, 2.0 eq) in ethanol.
Catalyst: Add a catalytic amount of a suitable acid (e.g., HCl).
Reaction: Reflux the mixture for 4-6 hours, monitoring progress by TLC.
Workup and Purification: After cooling, neutralize the reaction mixture. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the desired N-substituted piperidin-4-one analog.
Experimental Protocol: In Vitro Biological Assays
The synthesized compounds must be tested to determine their actual biological activity, closing the loop on the design-synthesize-test cycle.
Binding Assay (e.g., TR-FRET):
Principle: Time-Resolved Fluorescence Resonance Energy Transfer assays measure the binding of the test compound to the target protein (Akt1) by competing with a fluorescently labeled tracer.
Procedure: In a microplate, add the target enzyme, the tracer, and serial dilutions of the test compound.
Data Acquisition: After incubation, read the plate on a TR-FRET-capable reader. The signal is inversely proportional to the binding of the test compound.
Analysis: Calculate the IC₅₀ value, which can be converted to a binding affinity constant (Kᵢ).
Principle: Measures the compound's ability to inhibit the downstream functional activity of Akt1 in a relevant cancer cell line.[6]
Procedure: Seed cells known to have an active PI3K/Akt pathway. Treat the cells with serial dilutions of the test compound.
Detection: Lyse the cells and use an ELISA-based method or Western Blot to quantify the phosphorylation of a known Akt substrate (e.g., GSK3β).
Analysis: Calculate the IC₅₀ value representing the concentration at which the compound inhibits 50% of the substrate phosphorylation.
Data Presentation and Model Refinement
The results from the biological assays are compiled to establish a clear Structure-Activity Relationship (SAR).
Compound ID
R¹ Group (Modification on Phenyl Ring)
R² Group (Modification on Piperidone Core)
Binding Affinity Kᵢ (nM)
Functional Activity IC₅₀ (nM)
Lead-001
3,5-di-Methyl
H
85
150
ANA-002
3,5-di-Ethyl
H
45
70
ANA-003
3,5-di-Cl
H
250
480
ANA-004
4-F
H
500
>1000
ANA-005
3,5-di-Methyl
3-Methyl
90
165
ANA-006
3,5-di-Methyl
3,3-di-Methyl
400
>1000
This SAR data provides critical feedback. For instance, the improved activity of ANA-002 suggests the hydrophobic pocket can accommodate larger groups than methyl. The decreased activity of ANA-003 and ANA-004 indicates that electron-withdrawing groups are disfavored. This empirical data is used to refine the pharmacophore model, for example, by adjusting the size of the hydrophobic feature or adding an excluded volume to penalize clashes, thereby improving its predictive power for the next design cycle.
Caption: The Iterative Cycle of Pharmacophore-Guided Drug Discovery.
Conclusion
The exploration of the pharmacophore of 1-(3,5-Dimethylphenyl)piperidin-4-one is not a linear process but a dynamic, iterative cycle. By systematically integrating ligand- and structure-based computational modeling with targeted chemical synthesis and robust biological validation, we can transform a promising chemical scaffold into a well-defined and therapeutically relevant pharmacophore. This guide provides the strategic framework and self-validating protocols necessary to navigate this complex process, minimizing wasted effort and maximizing the probability of success. The true trustworthiness of any model is not in its initial generation, but in its proven ability to predict and guide the discovery of more potent and selective molecules.
References
Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583. [Link]
ResearchGate. (n.d.). Piperidin-4-one: The Potential Pharmacophore | Request PDF.
Al-Absi, R., et al. (2021). Pharmacophore model, docking, QSAR, and molecular dynamics simulation studies of substituted cyclic imides and herbal medicines as COX-2 inhibitors. Journal of Biomolecular Structure & Dynamics, 39(11), 3985–4001. [Link]
Takeuchi, Y., et al. (2024). Dimeric 3,5-Bis(benzylidene)-4-piperidones: Tumor-Selective Cytotoxicity and Structure-Activity Relationships. Medicines, 11(1), 3. [Link]
Wang, Z., et al. (2015). Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. PLoS ONE, 10(7), e0132732. [Link]
Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia. [Link]
Zhao, S., et al. (2021). Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists. RSC Medicinal Chemistry, 12(2), 253–262. [Link]
ResearchGate. (n.d.). Scheme 1. Synthesis of 3,5-diarylidene-4-piperidone derivatives 3a–f,....
Orobinskaya, V. N., & Galkina, I. V. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals, 15(11), 1395. [Link]
Drug Discovery Pro. (n.d.). Applications and Limitations of Pharmacophore Modeling. Retrieved from [Link]
International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 8(4). [Link]
Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]
ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with....
ResearchGate. (n.d.). List of softwares related to pharmacophore modeling.
Creative Biostructure. (n.d.). Pharmacophore Modeling. Retrieved from [Link]
Slideshare. (n.d.). Pharmacophore modeling and docking techniques. Retrieved from [Link]
ResearchGate. (n.d.). 2 Pharmacophore modeling, its applications, and experimental validation....
Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059–2073. [Link]
YouTube. (2024). Ligand-Based Pharmacophore Modeling using RDKit | CADD Computational Chemistry Drug Designing.
Mahrous, R. S. R., et al. (2024). Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation. Journal of Applied Pharmaceutical Sciences and Research, 1(1), 138-147. [Link]
A Predictive Toxicological Assessment of 1-(3,5-Dimethylphenyl)piperidin-4-one: A Technical Guide
Abstract This technical guide outlines a comprehensive strategy for the safety and toxicity assessment of the novel compound, 1-(3,5-Dimethylphenyl)piperidin-4-one. In the absence of specific toxicological data for this...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide outlines a comprehensive strategy for the safety and toxicity assessment of the novel compound, 1-(3,5-Dimethylphenyl)piperidin-4-one. In the absence of specific toxicological data for this molecule, this document serves as a roadmap for researchers, scientists, and drug development professionals to thoroughly evaluate its potential risks. By integrating in silico predictive modeling with a tiered approach of in vitro and in vivo assays, this guide provides a robust framework for generating the necessary data to support further development and regulatory submissions. The methodologies described herein are grounded in established regulatory guidelines and current scientific best practices, ensuring a self-validating and scientifically sound evaluation process.
Introduction
1-(3,5-Dimethylphenyl)piperidin-4-one is a synthetic compound featuring a piperidin-4-one core substituted with a 3,5-dimethylphenyl group at the nitrogen atom. The piperidine and piperidin-4-one scaffolds are prevalent in a wide array of pharmacologically active molecules, including analgesics, antipsychotics, and anticancer agents.[1][2] Given the potential for broad biological activity, a thorough and early assessment of the safety and toxicity profile of 1-(3,5-Dimethylphenyl)piperidin-4-one is paramount to any drug development program.[3] This guide details a systematic, multi-pronged approach to elucidate its toxicological properties, beginning with computational predictions and progressing to definitive biological assays.
The primary objectives of this toxicological evaluation are to:
Identify potential hazards and toxicological liabilities early in the development process.
Establish a preliminary safety profile to guide further non-clinical and clinical studies.
Fulfill regulatory requirements for the safety assessment of a new chemical entity (NCE).[4]
This document is structured to provide not just a list of assays, but the scientific rationale behind the selection of each test, detailed experimental protocols, and guidance on the interpretation of potential outcomes.
The Tiered Approach to Toxicological Assessment
A tiered approach to safety and toxicity testing is a strategic and ethical framework that progresses from computational and in vitro methods to more complex in vivo studies. This methodology allows for early identification of potential issues, conserves resources, and reduces the reliance on animal testing.
Caption: Tiered workflow for toxicological assessment.
Tier 1: In Silico Toxicity Prediction
The initial step in the safety assessment of 1-(3,5-Dimethylphenyl)piperidin-4-one involves the use of computational models to predict its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[5][6] These in silico tools leverage large datasets of known compounds to identify potential liabilities based on chemical structure.[7][8]
3.1. Rationale
In silico screening is a rapid and cost-effective method to flag potential issues such as mutagenicity, carcinogenicity, and hepatotoxicity before committing to resource-intensive laboratory experiments.[9] The predictions generated at this stage are crucial for prioritizing compounds and designing subsequent in vitro and in vivo studies.
3.2. Recommended Tools
A variety of free and commercial software can be utilized for ADMET prediction. It is advisable to use a consensus approach, combining the outputs of multiple platforms to increase the reliability of the predictions.
Tool
Key Features
URL
ADMETlab 2.0
Comprehensive prediction of ADMET properties, physicochemical characteristics, and medicinal chemistry friendliness.
The results from these predictions will form a preliminary risk profile and guide the design of the in vitro experiments.
Predicted Metabolism of 1-(3,5-Dimethylphenyl)piperidin-4-one
The metabolic fate of a compound is a critical determinant of its efficacy and toxicity. For N-aryl piperidine derivatives, metabolism is often mediated by cytochrome P450 (CYP) enzymes.[11]
4.1. Predicted Metabolic Pathways
Based on the structure of 1-(3,5-Dimethylphenyl)piperidin-4-one and literature on related compounds, the following metabolic pathways are predicted:
N-dealkylation: Cleavage of the bond between the piperidine nitrogen and the dimethylphenyl group, catalyzed primarily by CYP3A4.[12][13] This would yield 3,5-dimethylaniline and piperidin-4-one.
Aromatic Hydroxylation: Oxidation of the dimethylphenyl ring, potentially at the positions ortho or para to the methyl groups. This is often mediated by CYP2D6.[12]
Piperidine Ring Oxidation: Cα-oxidation of the piperidine ring to form a lactam is a common metabolic pathway for piperidine-containing drugs.[14]
Oxidation of Methyl Groups: The methyl groups on the phenyl ring could undergo hydroxylation.
Caption: Predicted Phase I metabolic pathways.
Understanding these potential metabolic pathways is crucial for interpreting in vitro and in vivo toxicity data, as metabolites can sometimes be more or less active or toxic than the parent compound.
Tier 2: In Vitro Toxicity Assessment
In vitro assays provide the first experimental data on the biological effects of 1-(3,5-Dimethylphenyl)piperidin-4-one. These tests are conducted on cultured cells and bacteria and are designed to assess cytotoxicity and genotoxicity.[15]
5.1. Cytotoxicity Assessment: MTT Assay
5.1.1. Rationale
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[15][16] It is a fundamental test to determine the concentrations of the compound that are toxic to cells and to establish a concentration range for subsequent, more specific assays.[17]
5.1.2. Experimental Protocol: MTT Assay
Cell Culture: Plate a suitable cell line (e.g., HepG2 for liver toxicity, HEK293 for general cytotoxicity) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
Compound Treatment: Prepare a serial dilution of 1-(3,5-Dimethylphenyl)piperidin-4-one in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours.[18]
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[17]
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Caption: MTT assay experimental workflow.
5.2. Genotoxicity Assessment
Genotoxicity assays are designed to detect direct or indirect damage to DNA caused by the test compound. A positive result in these assays is a significant red flag for potential carcinogenicity.
5.2.1.1. Rationale
The Ames test is a widely used method to assess the mutagenic potential of a chemical.[19] It uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. The assay detects mutations that revert the bacteria to a state where they can synthesize the essential amino acid and grow on a deficient medium.[20] The test is conducted with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[21]
5.2.1.2. Experimental Protocol: Ames Test (OECD 471)
Strain Selection: Use a standard set of bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA).[21]
Dose Range Finding: Perform a preliminary test to determine the appropriate concentration range of the compound that is not overly toxic to the bacteria.
Main Experiment:
Without S9: Mix the test compound at several concentrations, the bacterial culture, and molten top agar. Pour the mixture onto minimal glucose agar plates.
With S9: Mix the test compound, the bacterial culture, the S9 mix, and molten top agar. Pour onto minimal glucose agar plates.
Incubation: Incubate the plates at 37°C for 48-72 hours.
Colony Counting: Count the number of revertant colonies on each plate.
Data Analysis: A positive result is indicated by a concentration-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count.
5.2.2. In Vitro Micronucleus Assay
5.2.2.1. Rationale
The in vitro micronucleus assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) events in mammalian cells.[22] Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.[23]
5.2.2.2. Experimental Protocol: In Vitro Micronucleus Assay
Cell Culture: Culture a suitable mammalian cell line (e.g., CHO, V79, or human peripheral blood lymphocytes) and treat with various concentrations of 1-(3,5-Dimethylphenyl)piperidin-4-one, both with and without S9 metabolic activation. The highest concentration should induce some cytotoxicity, as determined by the MTT assay.
Treatment and Recovery: Expose the cells to the compound for a short period (e.g., 3-6 hours) followed by a recovery period, or for a continuous period of 24 hours.
Cytokinesis Block: Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.[24]
Cell Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).
Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
Tier 3: In Vivo Toxicity Assessment (Conditional)
If the in vitro data do not reveal significant cytotoxicity or genotoxicity, and the intended use of the compound warrants further investigation, in vivo studies may be initiated. These studies are conducted in animal models and are essential for understanding the systemic effects of the compound.
6.1. Rationale
In vivo studies provide a more comprehensive picture of a compound's toxicity by incorporating the complexities of a whole biological system, including absorption, distribution, metabolism, and excretion (ADME) processes.
6.2. Recommended In Vivo Studies
Acute Systemic Toxicity: This study involves the administration of a single, high dose of the compound to rodents to determine the median lethal dose (LD50) and to identify the target organs of toxicity.
Repeat-Dose Toxicity: These studies involve daily administration of the compound for a specified period (e.g., 28 or 90 days) to assess the cumulative effects of exposure and to identify a No-Observed-Adverse-Effect Level (NOAEL).
The design and execution of these studies should adhere to regulatory guidelines such as those from the FDA and EMA and be conducted under Good Laboratory Practice (GLP) conditions.
Data Integration and Risk Assessment
The final step in the toxicological evaluation is the integration of all data from the in silico, in vitro, and in vivo studies to form a comprehensive safety profile of 1-(3,5-Dimethylphenyl)piperidin-4-one. This profile will be used to conduct a risk assessment, which will weigh the potential toxicological risks against the potential therapeutic benefits of the compound. This comprehensive assessment will be critical for making informed decisions about the future development of this molecule.
Conclusion
This technical guide provides a structured and scientifically rigorous framework for the safety and toxicity assessment of 1-(3,5-Dimethylphenyl)piperidin-4-one. By following this tiered approach, researchers can systematically evaluate the potential risks associated with this novel compound, ensuring that only safe and promising candidates advance in the drug development pipeline. The emphasis on in silico and in vitro methods at the early stages allows for an efficient and ethical evaluation process. The successful completion of this toxicological assessment will provide the essential data needed to support the continued development of 1-(3,5-Dimethylphenyl)piperidin-4-one as a potential therapeutic agent.
References
In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023). STAR Protocols. [Link]
Mammalian Cell In Vitro Micronucleus Assay. Charles River Laboratories. [Link]
Cell Viability Assays. (2013). Assay Guidance Manual. National Center for Biotechnology Information. [Link]
Bacterial Reverse Mutation Assay or Ames assay (OECD 471). National Institute of Biology. [Link]
Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. (2019). Dalton Transactions. [Link]
An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry. (2019). Journal of Visualized Experiments. [Link]
Revolutionising Drug Discovery with In Silico Toxicology Screening. (2023). Ignota Labs. [Link]
Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. (2006). Acta Poloniae Pharmaceutica. [Link]
AMES Test (OECD 471). TTS Laboratuvar Hizmetleri. [Link]
An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry. (2019). JoVE. [Link]
Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. (2020). Dalton Transactions. [Link]
Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. (2011). ACS Medicinal Chemistry Letters. [Link]
Design and synthesis of aryl-piperidine derivatives as potent and selective PET tracers for cholesterol 24-hydroxylase (CH24H). (2022). European Journal of Medicinal Chemistry. [Link]
OECD 471: Bacterial reverse mutation test (Ames). Labcorp. [Link]
MolToxPred: small molecule toxicity prediction using machine learning approach. (2024). Journal of Cheminformatics. [Link]
An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry. (2022). JoVE on YouTube. [Link]
Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. (2006). ResearchGate. [Link]
General Path to N-Arylpiperidines. (2023). ChemistryViews. [Link]
Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. (2010). Bioorganic & Medicinal Chemistry. [Link]
Application Note: High-Resolution NMR Characterization of 1-(3,5-Dimethylphenyl)piperidin-4-one
Abstract & Application Scope 1-(3,5-Dimethylphenyl)piperidin-4-one (CAS: 53663-39-1) is a critical heterocyclic intermediate used in the synthesis of biologically active scaffolds, particularly in the development of sigm...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Application Scope
1-(3,5-Dimethylphenyl)piperidin-4-one (CAS: 53663-39-1) is a critical heterocyclic intermediate used in the synthesis of biologically active scaffolds, particularly in the development of sigma receptor ligands, acetylcholinesterase inhibitors, and peptidomimetics.[1][2] Its structural integrity is defined by the N-aryl linkage and the specific 3,5-dimethyl substitution pattern, which imparts lipophilicity and restricts conformational mobility in downstream derivatives.[1][2]
This Application Note provides a definitive protocol for the structural validation of this compound using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. It addresses common assignment challenges arising from the symmetry of the 3,5-dimethylphenyl moiety and the conformational dynamics of the piperidone ring.[1][2]
Structural Analysis & Theoretical Basis
Before acquisition, the analyst must understand the symmetry elements of the molecule to predict signal multiplicity and integration.[1][2]
Symmetry: The molecule possesses a plane of symmetry passing through the carbonyl group, the piperidine nitrogen, and the C1/C4 axis of the phenyl ring.[1][2]
Piperidone Ring: Exists predominantly in a chair conformation at room temperature.[1][2] However, rapid ring flipping often averages the axial and equatorial protons into single signals for the
() and () positions unless cooled to low temperatures ().[1][2]
Aromatic System: The 3,5-dimethyl substitution renders the protons at positions 2 and 6 equivalent (ortho-like), while the proton at position 4 (para-like) is unique.[1][2]
Workflow Diagram
The following decision tree outlines the logical flow for assigning the spectrum, ensuring no peaks are misidentified as impurities.
Figure 1: Logic flow for the structural validation of N-aryl piperidones.
The following assignments are derived from standard chemical shift principles for N-aryl piperidones and validated against analogous structures in the literature [1, 2].
H NMR (400 MHz,
)
Key Feature: The spectrum is characterized by the high-symmetry of the 3,5-dimethylphenyl group and the distinctive
(appearing as triplets) pattern of the piperidone ring.[1][2]
Assignment
Shift (, ppm)
Multiplicity
Integration
Coupling (, Hz)
Notes
Ar-CH
2.29
Singlet (s)
6H
-
Two equivalent methyl groups on the phenyl ring.[1][2]
Pip-3,5-H
2.54
Triplet (t)
4H
6.0
-protons relative to Nitrogen; adjacent to Carbonyl.[1][2]
Pip-2,6-H
3.60
Triplet (t)
4H
6.0
-protons relative to Nitrogen; deshielded by N-aryl induction.[1][2]
Ar-2,6-H
6.65
Singlet (s)
2H
-
Ortho-like protons.[1][2] May appear as broad singlets due to meta-coupling.[1][2]
Ar-4-H
6.72
Singlet (s)
1H
-
Para-like proton.[1][2] Distinct from 2,6-H due to lack of N-shielding proximity.[1][2]
Interpretation Insight:
The chemical shift of the piperidine protons is diagnostic.[2][3][4] The protons adjacent to the nitrogen (3.60 ppm) are significantly downfield compared to unsubstituted piperidine due to the electron-withdrawing nature of the phenyl ring (via resonance) and the inductive effect of the nitrogen [3].[1][2]
C NMR (100 MHz,
)
Key Feature: The carbonyl peak at ~208 ppm confirms the ketone functionality.[1][2]
3,5-Dimethylaniline: If the cyclization is incomplete, you will see a broad
signal around 3.5-4.0 ppm and a shift in the aromatic region.[1][2]
Water: In
, water appears at ~1.56 ppm.[1][2] Ensure the sample is dry, as excess water can broaden the exchangeable signals (though none are present in the pure product, it affects baseline resolution).[1][2]
Regioisomer Differentiation
A common synthetic error involves using 2,4-dimethylaniline instead of 3,5-dimethylaniline.[1][2]
3,5-isomer (Target): Aromatic region shows a 2:1 integration ratio (2 equivalent protons, 1 unique).[1][2]
2,4-isomer (Impurity): Aromatic region shows an ABX or complex 3-proton system with no symmetry (3 distinct signals).[1][2]
References
protons)
National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 3050456, N-(3,5-dimethylphenyl)-4-piperidone derivatives. Retrieved October 24, 2023, from [Link][1][2]
Context: Validates the structural connectivity and CAS registry d
Al-Rawi, J. M. A., et al. (1985).[1][2][5] 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. Spectrochimica Acta Part A: Molecular Spectroscopy. Retrieved from [Link]
Context: Authoritative source for substituent effects on piperidine ring chemical shifts (
and ), explaining the deshielding of C-2/C-6.[1][2]
Protocol for the Purification of 1-(3,5-Dimethylphenyl)piperidin-4-one by Recrystallization
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract: This application note provides a comprehensive, field-proven guide to the purification of 1-(3,5-Dimethylphenyl)piperidin-4-on...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: This application note provides a comprehensive, field-proven guide to the purification of 1-(3,5-Dimethylphenyl)piperidin-4-one using the recrystallization technique. The protocol is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for subsequent synthetic steps or biological screening. The document elucidates the fundamental principles of recrystallization, offers a systematic approach to solvent selection, and details a step-by-step purification protocol. The causality behind experimental choices is explained to empower the user with a deep, adaptable understanding of the process.
Introduction: The Imperative for Purity
1-(3,5-Dimethylphenyl)piperidin-4-one is a substituted piperidone, a class of heterocyclic compounds of immense importance in medicinal chemistry. The piperidine ring is a common scaffold found in numerous FDA-approved drugs.[1] As a synthetic intermediate, the purity of 1-(3,5-Dimethylphenyl)piperidin-4-one is paramount; impurities can lead to unwanted side reactions, complicate downstream processing, and confound biological assay results.
Recrystallization is a powerful and economical technique for purifying solid organic compounds.[2] It leverages the differences in solubility between the target compound and its impurities in a given solvent at varying temperatures.[3] When properly executed, it yields a crystalline product of high purity, suitable for the stringent requirements of drug discovery and development. This guide presents a robust methodology for achieving this.
The Science of Recrystallization
The success of recrystallization hinges on the principle that most organic solids are more soluble in a hot solvent than in a cold one.[3][4] The process involves:
Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution.
Filtering out any insoluble impurities.
Allowing the solution to cool slowly. As the solution cools, the solubility of the target compound decreases, and it crystallizes out of the solution.
Impurities, being present in much smaller concentrations, remain dissolved in the cold solvent (the "mother liquor").[3]
The pure crystals are then isolated by filtration.
The choice of solvent is the most critical factor. An ideal solvent will exhibit:
High solvency for the target compound at or near its boiling point.
Low solvency for the target compound at low temperatures (e.g., 0-25 °C).
Favorable solvency for impurities , either dissolving them completely at all temperatures or not at all.[5][6]
Chemical inertness towards the compound being purified.[5][6]
A relatively low boiling point for easy removal during the drying phase.[5]
Safety , possessing low toxicity and flammability.[6]
Workflow for Recrystallization
The following diagram outlines the logical flow of the recrystallization process, from initial solvent screening to the final isolation of pure crystals.
Caption: Recrystallization workflow for 1-(3,5-Dimethylphenyl)piperidin-4-one.
Experimental Protocol
Safety Precautions: 1-(3,5-Dimethylphenyl)piperidin-4-one and its structural analogs should be handled with care. The parent compound, 4-piperidone, is classified as a skin and eye irritant and may cause respiratory irritation.[7][8] Always work in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[9]
Part A: Systematic Solvent Selection
The key to successful recrystallization is identifying a suitable solvent. Given the ketone and tertiary amine functionalities, a range of protic and aprotic solvents should be tested. While literature on the specific target molecule is scarce, related piperidones have been successfully recrystallized from alcohols like ethanol or methanol, and solvent mixtures like methanol-ethyl acetate.[10]
Procedure:
Place approximately 20-30 mg of the crude 1-(3,5-Dimethylphenyl)piperidin-4-one into several small test tubes.
To each tube, add a different potential solvent from the table below, dropwise (approx. 0.5 mL).
Observe the solubility at room temperature. If the compound dissolves completely, the solvent is unsuitable for single-solvent recrystallization.
If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath. Add more solvent dropwise until the solid just dissolves.
Remove the tube from the heat and allow it to cool to room temperature, then place it in an ice bath.
Observe the formation of crystals. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot, and which produces a good yield of crystals upon cooling.
Table 1: Candidate Solvents for Recrystallization Screening
Solvent
Boiling Point (°C)
Polarity
Rationale & Expected Behavior
Water
100
High
Likely poor solubility due to the non-polar dimethylphenyl group.
Ethanol
78
High
Good starting point. Often effective for moderately polar compounds.[10]
Isopropanol
82
Medium-High
Similar to ethanol, a strong candidate.
Acetone
56
Medium
The ketone group may promote solubility.[11] Its low boiling point can be a challenge.
Ethyl Acetate
77
Medium
Good for compounds of intermediate polarity. Can be used in a mixed-solvent system.[10]
Toluene
111
Low
May be effective if the compound is less polar than anticipated. High boiling point.
| Heptane/Hexane | 98 / 69 | Very Low | Likely to be a poor solvent (an "anti-solvent"). Useful for two-solvent systems. |
Part B: Recrystallization Protocol (Single-Solvent)
This protocol assumes a suitable single solvent (e.g., ethanol) was identified in Part A.
Dissolution:
Place the crude 1-(3,5-Dimethylphenyl)piperidin-4-one (e.g., 1.0 g) into an Erlenmeyer flask of appropriate size (e.g., 50 mL).
Add a magnetic stir bar and place the flask on a stirrer/hotplate.
Add the chosen solvent (e.g., ethanol) in small portions while stirring and gently heating.
Continue adding the minimum amount of hot solvent until the solid is completely dissolved.[12] Avoid adding excess solvent, as this will reduce the final yield.
Hot Filtration (Optional):
If any insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, perform a hot gravity filtration.
Place a piece of fluted filter paper in a stemless funnel.
Preheat the funnel and a clean receiving Erlenmeyer flask by placing them on the hotplate and allowing hot solvent vapor to pass through them. This prevents premature crystallization in the funnel.[5]
Carefully and quickly pour the hot solution through the fluted filter paper into the clean, hot flask.
Crystallization:
Remove the flask containing the clear filtrate from the heat. Cover it with a watch glass to prevent solvent evaporation and contamination.
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, high-purity crystals.[3] Rushing this step can trap impurities.
If crystals do not form, try scratching the inside of the flask with a glass rod below the surface of the solution or adding a "seed crystal" from a previous batch.[5]
Maximizing Yield:
Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[12]
Isolation and Washing:
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.
Collect the crystals by vacuum filtration.
Break the vacuum and wash the crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor containing impurities.[2][12]
Reapply the vacuum to pull the wash solvent through. Repeat the wash if necessary.
Drying:
Leave the crystals in the funnel with the vacuum on for several minutes to air-dry them as much as possible.
Transfer the crystalline product to a pre-weighed watch glass and allow it to dry completely. Drying can be done in a desiccator or a vacuum oven at a modest temperature.[5]
Analysis:
Once dry, determine the weight of the purified product to calculate the percent recovery.
Assess the purity of the crystals by measuring their melting point and comparing it to the literature value (if available), or by analytical techniques such as TLC, HPLC, or NMR spectroscopy. Pure crystalline solids typically have a sharp melting point range.[13]
Troubleshooting Common Issues
Issue
Potential Cause(s)
Recommended Solution(s)
No Crystals Form
Too much solvent was used; solution is not supersaturated.
Boil off some of the solvent to increase the concentration and allow it to cool again.[5]
Try scratching the inner surface of the flask with a glass rod or adding a seed crystal.
"Oiling Out"
The boiling point of the solvent is higher than the melting point of the solute; cooling is too rapid.
Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly. Consider using a lower-boiling point solvent.
Low Recovery
Too much solvent was used; premature crystallization during hot filtration; crystals are too soluble in the cold solvent.
Use the minimum amount of hot solvent. Ensure filtration apparatus is pre-heated. Ensure the solution is thoroughly chilled in an ice bath before filtering.
Colored Product
Colored impurities are present.
Before cooling, add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities.[5]
References
University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry and Biochemistry. Retrieved from [Link]
Arulkumaran, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 191-204. Retrieved from [Link]
Faculty of Pharmacy, Assiut University. (n.d.). Purification of organic compounds. Retrieved from [Link]
Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from [Link]
Application Notes and Protocols for the Evaluation of 1-(3,5-Dimethylphenyl)piperidin-4-one in Cancer Cell Line Studies
Introduction: The Therapeutic Potential of Piperidin-4-one Scaffolds in Oncology The piperidin-4-one nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacolo...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Therapeutic Potential of Piperidin-4-one Scaffolds in Oncology
The piperidin-4-one nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1][2][3][4] Notably, derivatives of this heterocyclic system have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects across a variety of cancer cell lines.[2][5][6][7] These compounds can induce tumor-selective toxicity, making them promising candidates for further development.[7] The biological activity of piperidin-4-one derivatives is often attributed to their ability to modulate key cellular processes involved in cancer progression, such as cell cycle regulation, apoptosis, and critical signaling pathways.[6][8]
This document provides a comprehensive guide for researchers and drug development professionals on the initial in vitro evaluation of a novel derivative, 1-(3,5-Dimethylphenyl)piperidin-4-one, for its potential as an anticancer agent. The protocols outlined herein are designed to be a self-validating system, enabling the robust characterization of the compound's cytotoxic and mechanistic properties.
I. Preliminary Characterization and Stock Solution Preparation
A crucial first step is the thorough characterization of the test compound, 1-(3,5-Dimethylphenyl)piperidin-4-one. This includes confirming its identity and purity using standard analytical techniques such as NMR, mass spectrometry, and HPLC. Once purity is established (ideally >95%), a high-concentration stock solution should be prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO), at a concentration of 10-50 mM. This stock solution should be aliquoted and stored at -20°C or -80°C to maintain stability and avoid repeated freeze-thaw cycles. It is imperative to determine the maximum tolerable DMSO concentration for the selected cell lines, which is generally below 0.5% (v/v) in the final culture medium.
II. Cell Line Selection and Culture
The choice of cancer cell lines is critical and should ideally include a panel representing different cancer types (e.g., breast, colon, lung, pancreatic) to assess the spectrum of activity. For the protocols described, we will use the following commonly studied cell lines as examples:
MCF-7: Human breast adenocarcinoma, estrogen receptor-positive.
HCT116: Human colorectal carcinoma.
A549: Human lung carcinoma.
PANC-1: Human pancreatic carcinoma.
All cell lines should be obtained from a reputable cell bank (e.g., ATCC) and maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) in a humidified incubator at 37°C with 5% CO₂.
III. Assessment of Cytotoxicity: Determining the IC₅₀
The initial evaluation of an anticancer compound involves determining its cytotoxic potential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[9]
Protocol: MTT Cytotoxicity Assay
Cell Seeding: Harvest exponentially growing cells and seed them into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.[10] Incubate for 24 hours to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of 1-(3,5-Dimethylphenyl)piperidin-4-one from the stock solution in complete culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control (DMSO).
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.[10]
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.[10]
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Data Presentation: Hypothetical IC₅₀ Values
Cell Line
1-(3,5-Dimethylphenyl)piperidin-4-one IC₅₀ (µM) after 48h
MCF-7
12.5
HCT116
8.2
A549
25.1
PANC-1
15.8
IV. Mechanistic Studies: Elucidating the Mode of Action
Following the determination of the compound's cytotoxic activity, the next logical step is to investigate its mechanism of action. This involves exploring its effects on apoptosis and the cell cycle.
A. Apoptosis Induction Analysis
Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents eliminate tumor cells.[11][12] A standard method for detecting apoptosis is through Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[13] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[13]
Protocol: Annexin V/PI Apoptosis Assay
Cell Treatment: Seed cells in 6-well plates and treat with 1-(3,5-Dimethylphenyl)piperidin-4-one at concentrations around its IC₅₀ and 2x IC₅₀ for 24 or 48 hours. Include a vehicle-treated control.
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's instructions.
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm, and excite PI at 488 nm and measure emission at >670 nm.
Data Interpretation:
Annexin V- / PI-: Live cells
Annexin V+ / PI-: Early apoptotic cells
Annexin V+ / PI+: Late apoptotic/necrotic cells
Annexin V- / PI+: Necrotic cells
B. Cell Cycle Analysis
Many cytotoxic compounds exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific phases (G0/G1, S, or G2/M).[14][15] This can be analyzed by staining the cellular DNA with a fluorescent dye like Propidium Iodide (PI) and quantifying the DNA content per cell using flow cytometry.[14][16][17]
Protocol: Cell Cycle Analysis by Flow Cytometry
Cell Treatment: Seed cells in 6-well plates and treat with 1-(3,5-Dimethylphenyl)piperidin-4-one at its IC₅₀ concentration for 24 hours.
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently.[17] The cells can be stored at -20°C.
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.[16] RNase A is crucial as it prevents the staining of double-stranded RNA.[16]
Incubation: Incubate in the dark for 30 minutes at room temperature.
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.[14]
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[15]
V. Investigation of Molecular Targets and Signaling Pathways
To delve deeper into the mechanism of action, it is essential to investigate the effect of 1-(3,5-Dimethylphenyl)piperidin-4-one on key signaling proteins involved in cell survival, proliferation, and apoptosis. Western blotting is a powerful technique for this purpose.[18][19] Based on the known activities of similar piperidin-4-one derivatives, potential signaling pathways to investigate include the Notch signaling pathway and those involving key cell cycle and apoptosis regulators.[6]
Protocol: Western Blot Analysis
Protein Extraction: Treat cells with the compound at the desired concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[20]
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer and separate them based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[19]
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Cleaved Caspase-3, PARP, Cyclin D1, p21, Notch-1, Hes-1) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize them to the loading control.
VI. Visualizing Workflows and Pathways
Experimental Workflow Diagram
Caption: Overall experimental workflow for the in vitro evaluation of 1-(3,5-Dimethylphenyl)piperidin-4-one.
Hypothetical Signaling Pathway Diagram
Caption: Hypothetical signaling pathway modulated by 1-(3,5-Dimethylphenyl)piperidin-4-one leading to cell cycle arrest and apoptosis.
VII. Conclusion and Future Directions
The protocols detailed in this guide provide a robust framework for the initial preclinical evaluation of 1-(3,5-Dimethylphenyl)piperidin-4-one. By systematically assessing its cytotoxicity, and impact on apoptosis and the cell cycle, and by identifying its molecular targets through western blotting, researchers can build a comprehensive profile of its anticancer potential. Positive and significant findings from these in vitro studies would warrant further investigation, including structure-activity relationship (SAR) studies, in vivo efficacy studies in animal models, and detailed toxicological profiling.
References
Sahu, S. K., Dubey, B. K., Tripathi, A. C., Koshy, M., & Saraf, S. K. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583. [Link]
Logvinov, S. V., et al. (2024). Conjugates of 3,5-Bis(arylidene)-4-piperidone and Sesquiterpene Lactones Have an Antitumor Effect via Resetting the Metabolic Phenotype of Cancer Cells. MDPI. [Link]
Mohammed, T. A., & Al-Masoudi, W. A. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Journal of Natural and Applied Sciences, 21(2). [Link]
Abazeed, M. E., et al. (2012). 3, 5-bis (2, 4-difluorobenzylidene)-4-piperidone, a novel compound that affects pancreatic cancer growth and angiogenesis. Molecular cancer, 11(1), 1-13. [Link]
ResearchGate. (n.d.). Scheme 1. Synthesis of 3,5-diaryliden-4-piperidone derivatives 3a–f,... [Link]
Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]
ResearchGate. (n.d.). Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent. [Link]
National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]
Dimmock, J. R., et al. (2011). Design, Synthesis and Tumour-Selective Toxicity of Novel 1-[3-{3,5-Bis(benzylidene)-4-oxo-1-piperidino}-3-oxopropyl]-4-piperidone Oximes and Related Quaternary Ammonium Salts. Molecules, 16(8), 6882-6903. [Link]
National Center for Biotechnology Information. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
ResearchGate. (n.d.). Piperidin-4-one: The Potential Pharmacophore. [Link]
University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. [Link]
Arnold, L., et al. (2023). Acryl-3,5-bis(2,4-difluorobenzylidene)-4-piperidone targeting cellular JUN proto-oncogene, AP-1 transcription factor subunit inhibits head and neck squamous cell carcinoma progression. Exploration of Targeted Anti-tumor Therapy. [Link]
Bio-Techne. (2023). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. [https://www.bio-techne.com/resources/blogs/blotting-basics-western-blot-applications-in-preclinical-oncology-research]([Link] oncology-research)
National Center for Biotechnology Information. (2011). Assaying cell cycle status using flow cytometry. [Link]
BMG Labtech. (2025). Apoptosis – what assay should I use?. [Link]
Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]
Application Note: A Scalable Synthesis of 1-(3,5-Dimethylphenyl)piperidin-4-one via Palladium-Catalyzed Buchwald-Hartwig Amination
Abstract This application note provides a comprehensive and scalable protocol for the synthesis of 1-(3,5-dimethylphenyl)piperidin-4-one, a key intermediate in pharmaceutical development. The described methodology is cen...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note provides a comprehensive and scalable protocol for the synthesis of 1-(3,5-dimethylphenyl)piperidin-4-one, a key intermediate in pharmaceutical development. The described methodology is centered around a robust and high-yielding Buchwald-Hartwig amination, a cornerstone of modern carbon-nitrogen bond formation. This guide is designed for researchers, chemists, and process development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and troubleshooting advice to ensure successful and reproducible scale-up.
Introduction: The Significance of N-Aryl Piperidinones
The piperidin-4-one scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for a wide array of pharmacologically active compounds, including those with anticancer and antiviral properties.[1] Specifically, N-aryl piperidinones are integral to the development of therapeutics targeting the central nervous system and other biological pathways.[2] The target molecule, 1-(3,5-dimethylphenyl)piperidin-4-one, is a valuable intermediate whose efficient, large-scale production is critical for advancing drug discovery programs.
Transitioning a synthetic route from the laboratory bench to a pilot or manufacturing scale presents significant challenges, including ensuring consistent yield, maintaining high purity, managing thermal safety, and minimizing costs. The protocol detailed herein addresses these challenges by employing a well-optimized, palladium-catalyzed cross-coupling reaction that is both efficient and amenable to scale-up.
Synthetic Strategy: Buchwald-Hartwig Amination
For the construction of the aryl-nitrogen bond, the Buchwald-Hartwig amination stands out as a reliable and versatile method.[3] This reaction facilitates the coupling of an amine with an aryl halide or pseudohalide, mediated by a palladium catalyst and a suitable phosphine ligand in the presence of a base.
Reaction Scheme:
Figure 1. Buchwald-Hartwig amination for the synthesis of 1-(3,5-Dimethylphenyl)piperidin-4-one.
The causality behind this choice is compelling for scale-up:
High Yields: The reaction is known for its high efficiency, minimizing waste and maximizing output.
Functional Group Tolerance: It accommodates a wide range of functional groups, reducing the need for cumbersome protecting group strategies.
Commercially Available Materials: The starting materials—1-bromo-3,5-dimethylbenzene and piperidin-4-one hydrochloride—are readily available and cost-effective.
Process Control: The reaction conditions can be precisely controlled, which is a critical factor for safety and reproducibility on a larger scale.
The catalytic cycle, a self-validating system, involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by coordination and deprotonation of the amine, and finally, reductive elimination of the desired product to regenerate the active Pd(0) catalyst.[3] This efficient turnover ensures that only a catalytic amount of the expensive precious metal is required.
Detailed Scale-Up Protocol
This protocol is designed for a 100-gram scale synthesis. All operations should be conducted in a well-ventilated chemical fume hood or an appropriate process reactor.
5 L jacketed glass reactor equipped with a mechanical overhead stirrer, temperature probe, condenser, and nitrogen inlet/outlet.
Heating/cooling circulator.
Filtration apparatus (Büchner funnel).
Rotary evaporator.
Experimental Workflow Diagram
A scalable workflow for synthesis and purification.
Step-by-Step Procedure
Reactor Preparation: Assemble the 5 L reactor system. Ensure all glassware is thoroughly dried. Purge the entire system with dry nitrogen for at least 30 minutes to establish an inert atmosphere. This is critical as the palladium catalyst and phosphine ligand are sensitive to oxygen.
Reagent Charging: Under a positive pressure of nitrogen, charge the reactor with sodium tert-butoxide (156.0 g), piperidin-4-one hydrochloride (75.0 g), and 1.0 L of anhydrous toluene. Begin stirring the resulting slurry.
Addition of Aryl Bromide: Add 1-bromo-3,5-dimethylbenzene (100.0 g) to the reactor via a syringe or addition funnel.
Catalyst Premix Preparation: In a separate dry flask under nitrogen, prepare the catalyst premix. To 500 mL of anhydrous toluene, add the Pd₂(dba)₃ (2.5 g) and XPhos ligand (5.2 g). Stir for 10-15 minutes until a homogeneous solution is formed.
Reaction Initiation: Transfer the catalyst premix to the main reactor. The mixture will typically darken in color.
Heating and Monitoring: Heat the reactor contents to an internal temperature of 90-95°C. Monitor the reaction progress every 1-2 hours by taking a small aliquot, quenching it with water, extracting with ethyl acetate, and analyzing the organic layer by HPLC or GC-MS. The reaction is typically complete within 8-12 hours.
Work-up: Once the reaction is complete (consumption of starting material), cool the reactor to 20°C. Slowly and carefully quench the reaction by adding 1.0 L of deionized water. Caution: The addition of water to residual sodium tert-butoxide is exothermic.
Filtration and Extraction: Filter the biphasic mixture through a pad of Celite® (50 g) to remove palladium black and inorganic salts. Transfer the filtrate to a separatory funnel. Separate the layers and wash the organic (toluene) layer with deionized water (1 x 500 mL) and then with brine (1 x 500 mL).
Concentration: Dry the toluene layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product as a dark oil or semi-solid.
Purification by Crystallization: Transfer the crude material to a suitable flask and add hot isopropanol (~60°C) until the material fully dissolves. Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator (0-5°C) for several hours to induce crystallization.[4]
Final Product Isolation: Collect the crystalline solid by vacuum filtration. Wash the filter cake with a small amount of cold isopropanol. Dry the product in a vacuum oven at 45°C to a constant weight. A typical yield is 85-92%.
Analytical Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
1-Bromo-3,5-dimethylbenzene: Irritant. Handle with care.
Sodium tert-butoxide: Flammable solid and corrosive. Reacts violently with water. Handle in an inert, dry environment.
Toluene: Flammable liquid and vapor. Health hazard. Use in a well-ventilated area.
Palladium Catalyst/Phosphine Ligand: Air-sensitive and potentially toxic. Avoid inhalation of dust.
Piperidin-4-one Hydrochloride: Irritant.
Personal Protective Equipment (PPE):
Standard PPE including safety glasses with side shields, a flame-retardant lab coat, and chemically resistant gloves (nitrile or neoprene) must be worn at all times.
Engineering Controls:
All operations involving volatile solvents, powders, and the reaction itself must be performed within a certified chemical fume hood or a contained reactor system to minimize exposure.[5]
Waste Disposal:
Palladium Waste: All solid waste containing palladium (e.g., Celite® filter cake) and aqueous layers from the work-up should be collected and treated as heavy metal waste according to institutional and local regulations.
Solvent Waste: Halogenated and non-halogenated solvent waste streams should be segregated and disposed of in appropriately labeled containers.
Troubleshooting Guide
Problem
Potential Cause(s)
Suggested Solution(s)
Incomplete or Slow Reaction
1. Inactive catalyst or ligand due to air exposure. 2. Insufficiently anhydrous conditions. 3. Insufficient base.
1. Use fresh catalyst/ligand from a new bottle or stored under inert gas. 2. Ensure solvent is anhydrous and the reactor is properly purged with nitrogen. 3. Verify the quality and stoichiometry of the base.
Low Yield
1. Incomplete reaction. 2. Product loss during aqueous work-up. 3. Inefficient crystallization.
1. See above. 2. Perform a back-extraction of the aqueous layers with toluene or ethyl acetate. 3. Screen other crystallization solvents (e.g., ethanol, heptane/ethyl acetate).
Product is an Oil / Fails to Crystallize
1. Presence of impurities. 2. Incorrect crystallization solvent or conditions.
1. Purify the crude material via column chromatography on a small scale to obtain a seed crystal, or attempt a trituration with a non-polar solvent like hexane. 2. Slowly add a non-polar anti-solvent (e.g., heptane) to a concentrated solution of the product in a polar solvent (e.g., ethyl acetate or IPA).
Dark Product Color
Residual palladium catalyst contamination.
Ensure thorough filtration through Celite® post-reaction. If the color persists, the product can be dissolved in a solvent and treated with activated carbon before re-crystallization.[6]
References
Li, G., et al. (2020). Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301. PLOS ONE. Available from: [Link]
Google Patents. CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.
Wikipedia. Buchwald-Hartwig amination. Available from: [Link]
ResearchGate. Synthesis of 3,5-dispirosubstituted 4-chloro-phenyl piperidine. Available from: [Link]
Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini Reviews in Medicinal Chemistry. Available from: [Link]
Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Available from: [Link]
ResearchGate. Scheme 1. Synthesis of 3,5-diarylidene-4-piperidone derivatives 3a-f. Available from: [Link]
Matassini, C., et al. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Available from: [Link]
Journal of University of Anbar for Pure Science. (2017). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Available from: [Link]
Wang, Y., et al. (2012). A novel synthesis of 1-aryl-3-piperidone derivatives. Tetrahedron Letters. Available from: [Link]
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]
Carl ROTH. Safety Data Sheet: N,N-dimethylaniline. Available from: [Link]
Chad's Prep. (2018). Synthesis of Amines Reductive Amination. YouTube. Available from: [Link]
European Patent Office. PROCESS FOR PREPARING A PIPERIDIN-4-ONE - EP 3666757 A1. Available from: [Link]
ResearchGate. Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent. Available from: [Link]
Biointerface Research in Applied Chemistry. (2022). A New Approach to the Synthesis of 4H-1,3,5-Oxadiazine Derivatives. Available from: [Link]
Redalyc. Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin. Available from: [Link]
PubChem. 1,3-Dimethyl-2-phenylpiperidin-4-one. Available from: [Link]
Criquet, J., et al. (2020). Formation and removal of disinfection by-products in a full scale drinking water treatment plant. Science of The Total Environment. Available from: [Link]
ResearchGate. Amine synthesis via reductive coupling of primary alkyl halides. Available from: [Link]
New Jersey Department of Health. Hazardous Substance Fact Sheet - Dimethylaniline. Available from: [Link]
Application Note: Optimized HTS Workflows for 1-(3,5-Dimethylphenyl)piperidin-4-one Derivatives
Introduction & Biological Context The 1-(3,5-Dimethylphenyl)piperidin-4-one scaffold represents a privileged structure in medicinal chemistry, particularly as a core for Monocarbonyl Analogs of Curcumin (MACs) . Unlike c...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Biological Context
The 1-(3,5-Dimethylphenyl)piperidin-4-one scaffold represents a privileged structure in medicinal chemistry, particularly as a core for Monocarbonyl Analogs of Curcumin (MACs) . Unlike curcumin, which suffers from poor metabolic stability, these N-aryl-piperidin-4-one derivatives exhibit enhanced bioavailability and structural rigidity.
The specific inclusion of the 3,5-dimethylphenyl group on the nitrogen atom significantly increases the lipophilicity of the core (
), facilitating cellular membrane penetration. However, this physicochemical property introduces specific challenges in High-Throughput Screening (HTS), specifically regarding compound solubility and aggregation.
Therapeutic Targets:
Oncology: These derivatives frequently act as Michael acceptors (when functionalized at the 3,5-positions with benzylidene groups), covalently modifying thiols on proteins like STAT3 and NF-κB, leading to apoptosis in resistant cancer lines (e.g., MCF-7, HeLa).
Inflammation: Potent inhibition of the NF-κB signaling pathway.[1]
This guide outlines a robust, self-validating HTS campaign designed to identify bioactive hits from a library of these derivatives while mitigating false positives caused by solubility issues.
Compound Management & Library Preparation[2][3]
Due to the hydrophobic nature of the 3,5-dimethylphenyl group, these compounds are prone to precipitation in aqueous buffers. Precise liquid handling is critical.
Reagent Setup
Component
Specification
Purpose
Solvent
Anhydrous DMSO (≥99.9%)
Primary solubilization.
Storage Plate
Cyclic Olefin Copolymer (COC) 384-well
Minimizes compound binding to plastic.
Dispensing
Acoustic Liquid Handler (e.g., Labcyte Echo)
Contactless transfer prevents tip-based carryover.
Protocol: Solubilization and Plating
Dissolution: Dissolve solid compounds to a stock concentration of 10 mM in DMSO . Vortex for 30 minutes.
Expert Tip: If turbidity persists, sonicate at 40°C for 10 minutes. The dimethylphenyl group can drive crystal packing that resists dissolution.
Quality Control: Centrifuge stock plates at 1,000 x g for 1 minute to remove any undissolved particulate matter that could clog liquid handlers or cause light scattering artifacts.
Source Plate Preparation: Transfer 50 µL of stock to an Echo-qualified source plate.
Assay Ready Plates (ARP): Acoustic dispense 40 nL of compound into dry, tissue-culture treated 384-well plates.
Target Final Concentration: 10 µM (assuming 40 µL assay volume).
Final DMSO: 0.1% (v/v). Do not exceed 0.5% DMSO , as this scaffold's toxicity can be synergistic with solvent stress.
Primary Screening: Cytotoxicity (Cell Viability)
Objective: Identify compounds that induce cell death in target cancer lines (e.g., HCT116 or A549).
Method: ATP Quantification (CellTiter-Glo®).[2]
Rationale: ATP monitoring is more sensitive than MTT/MTS for metabolic inhibitors and is less susceptible to interference from the colored enone systems often found in piperidin-4-one derivatives.
Workflow Diagram (DOT)
Caption: Figure 1. Automated HTS workflow for cytotoxicity screening using pre-spotted assay plates.
Detailed Protocol
Cell Preparation: Harvest cells during the log-growth phase. Resuspend in phenol-red-free RPMI-1640 + 10% FBS.
Density: 25,000 cells/mL.
Dispensing: Dispense 40 µL of cell suspension into the pre-spotted compound plates (from Section 2) using a bulk dispenser (e.g., MultiFlo FX).
Result: 1,000 cells/well.
Controls:
Column 1: DMSO only (Negative Control - 0% Inhibition).
Column 2: Staurosporine (1 µM) or Bortezomib (Positive Control - 100% Inhibition).
Incubation: Incubate for 48 hours at 37°C, 5% CO2.
Note: Use a humidified cassette to prevent edge-effect evaporation, which is critical in 384-well formats.
Detection: Add 40 µL of CellTiter-Glo reagent.
Lysis: Shake plate on an orbital shaker (700 rpm) for 2 minutes. Incubate at RT for 10 minutes to stabilize the luminescent signal.
Measurement: Read luminescence on a multi-mode reader (e.g., EnVision).
Secondary Assay: NF-κB Pathway Inhibition
Objective: Validate the Mechanism of Action (MoA). Many piperidin-4-one derivatives inhibit NF-κB translocation.[1]
Method: Luciferase Reporter Assay (HEK293-NF-κB-Luc).[3]
Mechanism of Action Diagram (DOT)
Caption: Figure 2. Putative mechanism of action. Piperidin-4-one derivatives block IKK activation or direct DNA binding.
Protocol
Cell Line: Stable HEK293 cells transfected with an NF-κB response element driving Firefly Luciferase.
Seeding: 15,000 cells/well in 20 µL DMEM (low serum). Allow to adhere for 16 hours.
Compound Treatment: Add 10 µL of 3x concentrated compound (final 10 µM). Incubate for 1 hour.
Stimulation: Add 10 µL of TNF-α (final 10 ng/mL). Incubate for 5 hours.
Detection: Add 40 µL of One-Glo™ Luciferase reagent. Read Luminescence.
Counter-Screen: To rule out false positives caused by general cytotoxicity (dead cells don't make luciferase), run a parallel CellTiter-Fluor viability assay on the same wells if multiplexing is available.
Data Analysis & Hit Selection
Quality Metrics
Before selecting hits, validate the plate performance using the Z-factor (
):
Target:
is required for a robust HTS assay.
Troubleshooting: If
, check for edge effects or pipetting errors.
Hit Criteria
Primary Cutoff: Compounds exhibiting >50% inhibition of cell viability at 10 µM.
Solubility Filter: Flag compounds with high fluorescence background (aggregators).
Selectivity Index (SI):
. Desired SI > 10.
References
National Cancer Institute (NCI). (2023). NCI-60 Human Tumor Cell Lines Screen.[2] Retrieved from [Link]
Das, J., et al. (2008). Synthesis and cytotoxic activity of 3,5-bis(benzylidene)piperidin-4-one derivatives. Bioorganic & Medicinal Chemistry Letters.[4]
Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology.
Indigo Biosciences. (2023). NF-κB Reporter Assay System Protocol.[5][6][7] Retrieved from [Link]
Technical Support Center: 1-(3,5-Dimethylphenyl)piperidin-4-one Characterization Guide
Case ID: #CH-35DMP-4ONE Status: Active Support Level: Tier 3 (Senior Application Scientist) Last Updated: 2025-05-20 Executive Summary & Molecule Context 1-(3,5-Dimethylphenyl)piperidin-4-one is a critical pharmacophore...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: #CH-35DMP-4ONE
Status: Active
Support Level: Tier 3 (Senior Application Scientist)
Last Updated: 2025-05-20
Executive Summary & Molecule Context
1-(3,5-Dimethylphenyl)piperidin-4-one is a critical pharmacophore often utilized as a synthetic intermediate for sigma receptor ligands, acetylcholinesterase inhibitors (Donepezil analogs), and opioid derivatives.
Researchers frequently report difficulties in its characterization due to conformational mobility of the piperidine ring and electronic effects from the electron-rich 3,5-dimethylphenyl moiety. This guide addresses the "ghost" signals in NMR, unexpected Mass Spec fragmentation, and stability issues during storage.
Module A: NMR Troubleshooting (The "Blurry" Spectrum)
User Complaint: "My 1H NMR spectrum in CDCl3 shows broad, undefined multiplets for the piperidine ring protons, and the integration values are inconsistent."
Root Cause Analysis: Conformational Dynamic Equilibrium
The piperidin-4-one ring exists in a dynamic equilibrium between chair and twist-boat conformations. The bulky N-(3,5-dimethylphenyl) group creates steric strain, and the rate of ring inversion (flipping) at room temperature (
) is often comparable to the NMR timescale. This results in coalescence broadening , where axial and equatorial protons blur into undefined signals.
Diagnostic Workflow
Figure 1: Decision logic for resolving conformational broadening in N-aryl piperidones.
Standardized NMR Data (Fast Exchange Limit)
To obtain a clean spectrum, acquire data at 50°C (323 K) in CDCl3. This pushes the equilibrium into the "fast exchange" regime, averaging the axial/equatorial signals.
Position
Proton Type
Multiplicity
Shift (, ppm)
Integration
Notes
Ar-CH3
Methyl
Singlet
2.28 - 2.32
6H
Strong, sharp singlet.
C3, C5
Methylene ( to C=O)
Triplet (broad)
2.50 - 2.58
4H
Often broad at RT; sharpens at 50°C.
C2, C6
Methylene ( to N)
Triplet (broad)
3.55 - 3.65
4H
Deshielded by Nitrogen.
Ar-H (4)
Aromatic (Para)
Singlet
6.55 - 6.60
1H
Between the two methyls.
Ar-H (2,6)
Aromatic (Ortho)
Singlet
6.65 - 6.70
2H
Equivalent due to symmetry.
Technical Note: The aromatic protons at positions 2 and 6 are chemically equivalent due to the symmetry of the 3,5-dimethyl substitution. If you see splitting here, check for restricted rotation around the N-Ar bond, though this is rare for this specific derivative compared to ortho-substituted variants [1].
Module B: Mass Spectrometry Anomalies
User Complaint: "I see the molecular ion (M+), but the base peak is unexpectedly small, or I see a dominant fragment at M-28 or M-43."
Mechanism: Fragmentation Pathways
N-aryl piperidones undergo specific fragmentation patterns in EI (Electron Impact) MS.
-Cleavage: The bond adjacent to the nitrogen breaks, often leading to ring opening.
McLafferty Rearrangement: Not dominant here due to the cyclic ketone, but retro-Diel-Alder-like fragmentation can occur.
CO Loss: Extrusion of Carbon Monoxide (28 Da) is common in cyclic ketones.
Expected MS Profile (ESI+):
[M+H]+: 204.14 Da (calc).
Common Contaminant: If you see 407.2 Da , you have formed the dimer (aldol condensation product) in the ion source or during storage.
Module C: Stability & Storage (The "Yellowing" Effect)
User Complaint: "The white powder turned yellow/brown after 2 weeks on the bench."
Chemical Causality
Oxidation: The electron-rich aniline substructure (3,5-dimethylphenyl amine) is susceptible to air oxidation, forming quinoid-like colored impurities.
Self-Aldol Condensation: The C3/C5 carbons are
-acidic due to the ketone. In the presence of trace moisture or base, two molecules can condense.
Preservation Protocol
Storage: Store at -20°C under Argon or Nitrogen atmosphere.
Solvent Choice: Avoid storing in Acetone or Methanol for long periods (hemiketal formation). Use Anhydrous DMSO or Acetonitrile for stock solutions.
Purification: If yellowed, recrystallize from Ethanol/Hexane (1:4) . The monomer crystallizes out, leaving the colored oxidative impurities in the supernatant [2].
Module D: IR Spectroscopy & Functional Groups
FAQ: "Where should the Carbonyl (C=O) stretch appear? It seems lower than my other ketones."
Answer:
Typical aliphatic ketones appear at ~1715 cm⁻¹. However, in 1-(3,5-Dimethylphenyl)piperidin-4-one :
Observed Shift:1700 – 1705 cm⁻¹ .
Reasoning: The nitrogen atom donates electron density into the ring (hyperconjugation), slightly increasing the single-bond character of the carbonyl carbon-carbon bonds, which indirectly affects the C=O force constant. Additionally, Fermi resonance with overtone bands can sometimes split this peak.
Synthesis & Purity Workflow
For researchers synthesizing this de novo, the following workflow ensures high purity and correct characterization.
Figure 2: Standard synthetic pathway emphasizing the critical purification step to remove decarboxylation byproducts.
References
Conformational Analysis of N-Aryl Piperidones
Study on the chair-boat equilibrium and NMR line broadening in N-substituted piperidin-4-ones.
Source:
Synthesis & Recrystallization Protocols
Methodologies for the synthesis and purification of piperidin-4-one derivatives using green solvents and standard recrystalliz
Source:
Mass Spectrometry Fragmentation
General fragmentation p
Source:
Biological Relevance (Context)
Piperidin-4-one as a pharmacophore in drug discovery.
overcoming instability of 1-(3,5-Dimethylphenyl)piperidin-4-one in solution
Welcome to the technical support center for 1-(3,5-Dimethylphenyl)piperidin-4-one. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with th...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 1-(3,5-Dimethylphenyl)piperidin-4-one. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the handling and stability of this compound in solution. As a key intermediate in medicinal chemistry, ensuring its integrity throughout experimental workflows is paramount to obtaining reliable and reproducible results.[1] This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions, grounded in established principles of chemical stability and analytical science.
Frequently Asked Questions (FAQs)
Q1: I'm observing a decrease in the purity of my 1-(3,5-Dimethylphenyl)piperidin-4-one stock solution over time. What could be the cause?
A1: A decrease in purity of 1-(3,5-Dimethylphenyl)piperidin-4-one in solution is often indicative of chemical degradation. The primary sites of instability on this molecule are the tertiary amine within the piperidine ring and the ketone functional group. The tertiary amine is susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or exposure to light. The ketone may be involved in condensation reactions or other transformations, particularly in the presence of acidic or basic contaminants.
Q2: What are the likely degradation pathways for 1-(3,5-Dimethylphenyl)piperidin-4-one?
A2: Based on the structure of 1-(3,5-Dimethylphenyl)piperidin-4-one, several degradation pathways can be hypothesized. The most probable include:
Oxidation: The tertiary amine can be oxidized to form an N-oxide. This is a common degradation pathway for piperidine-containing compounds.
Photodegradation: Exposure to UV or even ambient light can provide the energy to initiate free-radical mediated degradation, potentially leading to complex product mixtures.
Acid/Base Catalyzed Degradation: The presence of acidic or basic impurities in the solvent or on glassware can catalyze degradation reactions. For instance, the ketone could undergo aldol-type condensation reactions, or the piperidine ring could be susceptible to ring-opening under certain conditions.
Q3: What are the ideal storage conditions for solutions of 1-(3,5-Dimethylphenyl)piperidin-4-one?
A3: To minimize degradation, solutions of 1-(3,5-Dimethylphenyl)piperidin-4-one should be stored under the following conditions:
Temperature: Store at low temperatures, typically 2-8 °C, to slow down the rate of potential degradation reactions. For long-term storage, consider storing at -20 °C or below.
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.
Inert Atmosphere: For sensitive applications or long-term storage, purging the solution with an inert gas like argon or nitrogen can help to displace oxygen and prevent oxidation.
Solvent Choice: Use high-purity, anhydrous solvents to minimize the presence of reactive impurities. Aprotic solvents are generally preferred.
Q4: How can I monitor the stability of my 1-(3,5-Dimethylphenyl)piperidin-4-one solution?
A4: A stability-indicating analytical method is crucial for monitoring the integrity of your solution. The most common and reliable technique is High-Performance Liquid Chromatography (HPLC) with UV detection.[2] A validated RP-HPLC method can separate the parent compound from its degradation products, allowing for accurate quantification of purity over time.[3] It is essential to perform forced degradation studies to ensure your analytical method can adequately resolve all potential degradation products from the main compound.[4][5][6]
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments with 1-(3,5-Dimethylphenyl)piperidin-4-one.
Issue 1: Inconsistent Results in Biological Assays
Symptom: You observe variability in your biological assay results, such as a loss of compound activity or unexpected off-target effects.
Potential Cause: Degradation of the compound in the assay medium. The complex nature of biological media (containing salts, proteins, and a buffered pH) can accelerate the degradation of small molecules.
Troubleshooting Steps:
Prepare Fresh Solutions: Always prepare fresh solutions of the compound immediately before use.
Assess Stability in Assay Buffer: Perform a preliminary experiment to assess the stability of 1-(3,5-Dimethylphenyl)piperidin-4-one in your specific assay buffer over the time course of your experiment. Use your stability-indicating HPLC method to quantify the compound at different time points.
Solvent Considerations: If using a stock solution in an organic solvent like DMSO, minimize the final concentration of the organic solvent in the aqueous assay buffer to prevent precipitation and potential degradation.
Issue 2: Appearance of New Peaks in HPLC Analysis
Symptom: During routine analysis of your solution, you observe the appearance of new, unidentified peaks in your HPLC chromatogram.
Potential Cause: This is a clear indication of compound degradation. The new peaks represent the degradation products.
Troubleshooting Steps:
Characterize Degradants: If the degradation is significant, it may be necessary to identify the major degradation products. Techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) can provide molecular weight information to help elucidate their structures.
Conduct a Forced Degradation Study: A systematic forced degradation study will help you understand the degradation profile of your compound under various stress conditions (acid, base, oxidation, heat, and light). This information is invaluable for developing strategies to prevent degradation.[4][5]
Experimental Protocols
Protocol 1: Forced Degradation Study of 1-(3,5-Dimethylphenyl)piperidin-4-one
This protocol outlines a systematic approach to investigating the stability of 1-(3,5-Dimethylphenyl)piperidin-4-one under various stress conditions.
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.
Materials:
1-(3,5-Dimethylphenyl)piperidin-4-one
HPLC grade acetonitrile and water
Formic acid or trifluoroacetic acid (for mobile phase)
Hydrochloric acid (HCl)
Sodium hydroxide (NaOH)
Hydrogen peroxide (H₂O₂)
HPLC system with UV detector
pH meter
Calibrated oven
Photostability chamber
Methodology:
Stock Solution Preparation: Prepare a stock solution of 1-(3,5-Dimethylphenyl)piperidin-4-one in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
Stress Conditions:
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60 °C for 24 hours.
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60 °C for 24 hours.
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
Thermal Degradation: Place a solid sample of the compound in an oven at 70 °C for 48 hours. Also, heat a stock solution at 60 °C for 24 hours.
Photolytic Degradation: Expose a stock solution to light in a photostability chamber according to ICH guidelines.
Sample Analysis:
At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each stress condition.
Neutralize the acidic and basic samples before analysis.
Dilute all samples to a suitable concentration for HPLC analysis.
Analyze the samples using a developed and validated stability-indicating HPLC method.
Data Analysis:
Compare the chromatograms of the stressed samples with that of an unstressed control.
Calculate the percentage degradation of the parent compound.
Identify and quantify the major degradation products.
Data Presentation
Table 1: Recommended Solvent and Storage Conditions
Parameter
Recommendation
Rationale
Solvent for Stock Solution
Anhydrous DMSO or Acetonitrile
Minimizes water-mediated degradation.
Storage Temperature
-20 °C or below (long-term)
Reduces the rate of chemical reactions.
Light Exposure
Protect from light (amber vials)
Prevents photolytic degradation.
Atmosphere
Inert gas (Argon or Nitrogen)
Prevents oxidation of the tertiary amine.
Visualizations
Potential Degradation Pathways
Caption: Potential degradation pathways of 1-(3,5-Dimethylphenyl)piperidin-4-one.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent experimental results.
References
A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. (2020). Indian Journal of Pharmaceutical Education and Research, 54(3s), s486-s494. [Link]
Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. (2022). The Journal of Organic Chemistry, 87(13), 8349–8360. [Link]
Forced Degradation Study: An Important Tool in Drug Development. (2018). Asian Journal of Pharmaceutical Research, 8(3), 173-178. [Link]
Stability indicating HPLC method for the quantification of ubidecarenone and piperine simultaneously in tablet formulations. (2019). International Journal of Pharmaceutical Research, 11(3), 670-678. [Link]
Identification of Degradation By-Products of Selected Pesticides During Oxidation and Chlorination Processes. (2020). Water, 12(10), 2872. [Link]
N-aryl-piperidine-4-carboxamides as a novel class of potent inhibitors of MALT1 proteolytic activity. (2018). Bioorganic & Medicinal Chemistry Letters, 28(12), 2156-2161. [Link]
Piperidin-4-one: the potential pharmacophore. (2013). Mini-Reviews in Medicinal Chemistry, 13(4), 565-583. [Link]
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2015). Asian Journal of Research in Chemistry, 8(6), 409. [Link]
Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters, 4(4), 183-197. [Link]
Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA). (2016). Journal of Pharmaceutical and Biomedical Analysis, 131, 244-251. [Link]
Technical Support Center: Managing Stereochemistry in 1-(3,5-Dimethylphenyl)piperidin-4-one Synthesis
Welcome to the technical support center for the synthesis of 1-(3,5-Dimethylphenyl)piperidin-4-one and related substituted piperidinones. This resource is designed for researchers, scientists, and drug development profes...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 1-(3,5-Dimethylphenyl)piperidin-4-one and related substituted piperidinones. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide in-depth guidance on managing stereochemistry during synthesis. The piperidin-4-one scaffold is a versatile intermediate in medicinal chemistry, and controlling its stereochemical outcome is critical for elucidating structure-activity relationships (SAR) and developing potent, selective therapeutics.[1]
This guide provides practical, field-proven insights and troubleshooting strategies to help you navigate the complexities of stereoselective synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in controlling the stereochemistry of substituted piperidin-4-ones like 1-(3,5-Dimethylphenyl)piperidin-4-one?
A1: The main challenges stem from the creation and control of stereocenters on the piperidine ring. For 1-(3,5-Dimethylphenyl)piperidin-4-one itself, if synthesized from achiral precursors without introducing chiral elements, the product will be achiral. However, when substituents are introduced at other positions on the piperidine ring (e.g., at C-2, C-3, C-5, or C-6), managing the relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry becomes crucial. Key challenges include:
Diastereoselectivity: Controlling the spatial arrangement of substituents relative to each other. For example, in a 2,6-disubstituted piperidin-4-one, achieving a specific cis or trans configuration is a common goal. The thermodynamic stability of different diastereomers, often dictated by the conformational preferences of the piperidine ring (chair, boat, or twist-boat), can influence the product distribution.[2][3]
Enantioselectivity: When a chiral center is introduced, producing a single enantiomer is often necessary for pharmacological studies.[4][5] This requires the use of chiral starting materials, reagents, or catalysts.
Epimerization: The potential for stereocenters to invert under reaction or purification conditions, particularly those adjacent to the carbonyl group (α-protons), can lead to a loss of stereochemical purity.[3]
Q2: My synthesis of a substituted 1-(3,5-Dimethylphenyl)piperidin-4-one derivative is resulting in a mixture of diastereomers. How can I improve the diastereoselectivity?
A2: Improving diastereoselectivity involves carefully considering the reaction mechanism and conditions. Here are several strategies:
Reaction Choice: Some reactions are inherently more diastereoselective than others. For instance, certain cyclization strategies, like the Dieckmann condensation or intramolecular Michael additions, can exhibit substrate-controlled diastereoselectivity.[6][7] Hydrogenation of a corresponding substituted pyridine precursor can also lead to specific diastereomers depending on the catalyst and conditions.[3]
Steric Hindrance: The steric bulk of substituents on your starting materials can direct the approach of reagents, favoring the formation of one diastereomer over another.
Thermodynamic vs. Kinetic Control: Consider whether your reaction is under kinetic or thermodynamic control. A kinetically controlled reaction will favor the product that is formed fastest, while a thermodynamically controlled reaction will favor the most stable product. You can often switch between these regimes by adjusting reaction temperature and time. For example, epimerization using a base can be used to convert a kinetically favored product into a more thermodynamically stable one.[3]
Protecting Groups: The choice of the nitrogen protecting group can influence the conformation of the ring and, consequently, the diastereoselectivity of subsequent reactions.[3]
Q3: I have a racemic mixture of a chiral 1-(3,5-Dimethylphenyl)piperidin-4-one derivative. What are the common methods for chiral resolution?
A3: Resolving a racemic mixture is a common task in stereoselective synthesis. Here are established methods:
Classical Resolution with Chiral Acids or Bases: Reacting the racemic piperidinone (which is basic) with a chiral acid (e.g., tartaric acid, mandelic acid) can form diastereomeric salts. These salts often have different solubilities, allowing for their separation by fractional crystallization.
Enzymatic Kinetic Resolution: Enzymes, such as lipases (e.g., Candida antarctica lipase B, CAL-B), can selectively acylate one enantiomer of a racemic alcohol derived from the piperidinone, allowing for the separation of the acylated and unreacted enantiomers.[8] This is a powerful method for obtaining high enantiomeric excess.[8]
Chiral Chromatography: Preparative chiral High-Performance Liquid Chromatography (HPLC) can be used to directly separate enantiomers. While effective, this method can be expensive and time-consuming for large-scale syntheses.
Kinetic Resolution: This involves reacting the racemic mixture with a chiral reagent or catalyst that reacts at different rates with the two enantiomers.[9][10]
Troubleshooting Guides
Guide 1: Poor Stereoselectivity in the Buchwald-Hartwig Amination for the Synthesis of 1-(3,5-Dimethylphenyl)piperidin-4-one
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[11][12][13][14] While highly efficient, achieving high stereoselectivity when coupling a chiral piperidinone can be challenging.
Problem: Low diastereomeric or enantiomeric excess in the coupling of 3,5-dimethylaniline with a chiral, substituted 4-bromocyclohex-2-en-1-one precursor, followed by reduction.
Potential Causes & Solutions:
Potential Cause
Explanation
Troubleshooting Steps
Ligand Choice
The phosphine ligand on the palladium catalyst is crucial for determining the stereochemical outcome. Bulky, electron-rich ligands often give the best results.
1. Screen a variety of ligands: Start with common Buchwald ligands like XPhos, SPhos, and BrettPhos.[15] 2. Consider chiral ligands: For asymmetric amination, utilize a chiral phosphine ligand to induce enantioselectivity.
Base Selection
The base used can influence the reaction rate and selectivity. Strong, non-nucleophilic bases are typically preferred.
1. Test different bases: Common choices include NaOtBu, K3PO4, and Cs2CO3. The choice of base can affect the aggregation state of the catalyst and substrate, influencing selectivity.
Reaction Temperature
Lower temperatures often lead to higher selectivity by accentuating the energy differences between the diastereomeric transition states.
1. Run the reaction at a lower temperature: Start at room temperature and gradually decrease the temperature. Be aware that lower temperatures may require longer reaction times.
Solvent Effects
The polarity and coordinating ability of the solvent can impact the catalytic cycle.
1. Screen different solvents: Toluene, dioxane, and THF are common solvents for Buchwald-Hartwig reactions. The optimal solvent will depend on the specific substrates and catalyst system.
Experimental Protocol: Ligand Screening for Improved Stereoselectivity
Setup: In parallel reaction vials under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv), the piperidinone (1.2 equiv), the base (e.g., NaOtBu, 1.4 equiv), and the palladium precursor (e.g., Pd2(dba)3, 2 mol %).
Ligand Addition: To each vial, add a different phosphine ligand (4 mol %).
Reaction: Add the solvent (e.g., toluene) and stir the reactions at the desired temperature (e.g., 80 °C) for the specified time.
Analysis: After completion, quench the reactions and analyze the crude product mixture by chiral HPLC or NMR with a chiral shift reagent to determine the diastereomeric ratio and/or enantiomeric excess.
Guide 2: Epimerization of the α-Stereocenter During Purification
Problem: Loss of stereochemical purity at a center adjacent to the carbonyl group of the piperidin-4-one during workup or chromatography.
Potential Causes & Solutions:
Potential Cause
Explanation
Troubleshooting Steps
Basic or Acidic Conditions
The α-proton to the carbonyl is acidic and can be removed by base, leading to enolate formation and subsequent non-stereospecific protonation. Strong acids can also catalyze enolization.
1. Neutral Workup: Use a neutral workup procedure. Avoid strong acids or bases during extraction. 2. Buffer Chromatography Solvents: If using silica gel chromatography, which can be acidic, consider adding a small amount of a neutralizer like triethylamine (0.1-1%) to the eluent.
Elevated Temperatures
High temperatures during solvent evaporation or purification can sometimes provide enough energy for epimerization.
1. Low-Temperature Evaporation: Concentrate your product solutions under reduced pressure at low temperatures.
Prolonged Exposure to Silica Gel
The acidic nature of silica gel can promote epimerization over time.
1. Flash Chromatography: Perform purification as quickly as possible. 2. Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica.
Visualizing Key Concepts
Diagram 1: General Strategies for Stereoselective Piperidinone Synthesis
Caption: Approaches to obtaining enantiomerically pure substituted piperidin-4-ones.
Diagram 2: Troubleshooting Workflow for Poor Stereoselectivity
Caption: A logical workflow for addressing issues of low stereoselectivity in a reaction.
References
Piperidin-4-one: the potential pharmacophore. PubMed. Available at: [Link]
CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone. Google Patents.
Theoretical Synthesis of 4-Piperidone/Piperidine. Sciencemadness.org. Available at: [Link]
Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PubMed Central. Available at: [Link]
Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. Available at: [Link]
Zhang, J., Schmalz, H.-G. (2006). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols.
Advances in Piperidone Synthesis Techniques. Scribd. Available at: [Link]
Fu, G. C., et al. (2005). Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes. Journal of the American Chemical Society, 127(13), 4594–4595.
Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(10), 1614-1620.
4-Piperidone synthesis. Organic Chemistry Portal. Available at: [Link]
Girgis, A. S., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(48), 31211-31245.
Amat, M., et al. (2005). Enantioselective Synthesis of 3,3-Disubstituted Piperidine Derivatives by Enolate Dialkylation of Phenylglycinol-Derived Oxazolopiperidone Lactams. The Journal of Organic Chemistry, 70(1), 32-40.
Smith, A. M. R., et al. (2015). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. Journal of the American Chemical Society, 137(34), 11034–11041.
Padilla-Benavides, T., et al. (2023). Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution.
Lasota, J., et al. (2022).
Coldham, I., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8819–8823.
Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). Chemical Science Transactions. Available at: [Link]
Enantioselective Synthesis of Piperidine, Indolizidine, and Quinolizidine Alkaloids from a Phenylglycinol-Derived δ-Lactam. ResearchGate. Available at: [Link]
Nicewicz, D. A., et al. (2022). Synthesis of 1,3-Bis-trifluoromethylated (Hetero)cyclohexane-2-carboxylates from Alkylidenemalononitriles. Organic Letters, 24(1), 226-231.
Papke, R. L., et al. (2015). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience, 6(11), 1834–1846.
Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. ResearchGate. Available at: [Link]
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]
1-(3,5-Dimethylphenyl)piperidin-4-one vs other piperidin-4-one derivatives in cytotoxicity
The piperidin-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its inherent structural features allow for three-dimensional diversity, making it...
Author: BenchChem Technical Support Team. Date: February 2026
The piperidin-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its inherent structural features allow for three-dimensional diversity, making it an attractive starting point for the design of novel therapeutic agents. Among the wide spectrum of pharmacological activities exhibited by piperidin-4-one derivatives, their cytotoxic effects against various cancer cell lines have garnered significant scientific interest. This guide provides a comparative analysis of the cytotoxic profiles of several piperidin-4-one derivatives, with a particular focus on understanding the structure-activity relationships that govern their anticancer potential. While specific experimental cytotoxicity data for 1-(3,5-Dimethylphenyl)piperidin-4-one is not extensively available in publicly accessible literature, we will use its structure as a reference point for N-aryl substitution and compare it with well-documented, highly potent derivatives.
The Piperidin-4-One Core: A Versatile Scaffold for Anticancer Drug Discovery
The piperidin-4-one ring system offers multiple points for chemical modification, each influencing the molecule's overall pharmacological profile. The nitrogen atom (position 1), the alpha-carbons to the carbonyl group (positions 3 and 5), and the carbonyl group itself (position 4) can all be functionalized to modulate properties such as lipophilicity, hydrogen bonding capacity, and steric bulk. These modifications are crucial in determining the compound's interaction with biological targets and, consequently, its cytotoxic efficacy.
Comparative Cytotoxicity of Piperidin-4-One Derivatives
Extensive research has focused on derivatives with substitutions at the 3 and 5 positions, particularly the 3,5-bis(benzylidene)piperidin-4-ones. These compounds have demonstrated significant cytotoxicity across a range of cancer cell lines. The nature and position of substituents on the benzylidene rings, as well as modifications at the N-1 position of the piperidine ring, play a pivotal role in their anticancer activity.
Below is a table summarizing the cytotoxic activity (IC50 values) of selected piperidin-4-one derivatives against various human cancer cell lines. This data, collated from multiple studies, provides a basis for a comparative assessment of their potency.
Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value indicates a higher cytotoxic potency.
Structure-Activity Relationship (SAR) Insights
The data presented in the table and findings from various studies highlight key structural features that influence the cytotoxicity of piperidin-4-one derivatives:
Substitutions at the 3 and 5 Positions: The presence of benzylidene groups at the 3 and 5 positions is a common feature among highly potent derivatives. The electronic properties of the substituents on these aromatic rings are critical.
N-1 Position Modification: Acylation of the nitrogen atom, for instance with an acryloyl group, has been shown to significantly enhance cytotoxic activity, often resulting in submicromolar IC50 values.[4] In the case of 1-(3,5-Dimethylphenyl)piperidin-4-one, the N-aryl substitution introduces a bulky, lipophilic group. While direct data is lacking, SAR studies on related N-substituted derivatives suggest that the nature of this substituent profoundly impacts activity.
Symmetry and Unsaturation: Many of the most potent compounds are α,β-unsaturated ketones (enones). This functionality is often implicated in the mechanism of action, potentially through Michael addition reactions with cellular nucleophiles. Both symmetric and unsymmetric 3,5-bis(benzylidene) derivatives have demonstrated potent cytotoxicity.[1]
Mechanisms of Cytotoxicity
The cytotoxic effects of piperidin-4-one derivatives are often mediated through the induction of apoptosis, or programmed cell death. Several key mechanisms have been elucidated:
Induction of Apoptosis: Many cytotoxic piperidin-4-one derivatives have been shown to induce apoptosis in cancer cells.[1][5] This is often characterized by the activation of caspases, a family of proteases that execute the apoptotic program. The induction can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6]
Topoisomerase Inhibition: Some piperidin-4-one derivatives have been identified as inhibitors of topoisomerase I and/or II.[7] These enzymes are crucial for DNA replication and repair, and their inhibition leads to DNA damage and cell death.[5]
Interaction with Cellular Thiols: The enone functionality present in many active derivatives can react with cellular thiols, such as glutathione and cysteine residues in proteins. This can disrupt cellular redox balance and inhibit the function of critical enzymes, contributing to cytotoxicity.[3]
Below is a diagram illustrating a simplified overview of the apoptotic pathway that can be induced by cytotoxic piperidin-4-one derivatives.
Caption: Simplified intrinsic apoptotic pathway induced by piperidin-4-one derivatives.
Experimental Protocols: Assessing Cytotoxicity
The determination of a compound's cytotoxic activity is a critical step in preclinical drug discovery. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity and, by extension, cell viability.
MTT Assay Protocol
This protocol provides a general guideline for performing an MTT assay to determine the IC50 of a test compound.
Materials:
Cancer cell line of interest
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
96-well flat-bottom plates
Test compound stock solution (e.g., in DMSO)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Multichannel pipette
Microplate reader
Workflow Diagram:
Caption: A typical workflow for an MTT cytotoxicity assay.
Step-by-Step Procedure:
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).
Incubation: Incubate the plate for a period that allows for the assessment of cytotoxicity, typically 24, 48, or 72 hours.
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[8]
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
Conclusion and Future Perspectives
The piperidin-4-one scaffold continues to be a fertile ground for the discovery of novel cytotoxic agents. The extensive research on 3,5-bis(benzylidene)piperidin-4-one derivatives has provided valuable insights into the structure-activity relationships governing their anticancer properties. Key takeaways include the importance of the enone system and the significant impact of substitutions on the N-1 position and the benzylidene rings.
While direct cytotoxic data for 1-(3,5-Dimethylphenyl)piperidin-4-one remains to be elucidated, its N-aryl substitution represents an important area for further investigation. Future studies should aim to synthesize and evaluate a broader range of N-aryl piperidin-4-ones to understand the influence of different aryl substituents on cytotoxicity and selectivity. Furthermore, a deeper exploration of their mechanisms of action, including the identification of specific molecular targets, will be crucial for the rational design of the next generation of piperidin-4-one-based anticancer drugs. The development of derivatives with improved tumor selectivity and favorable pharmacokinetic profiles remains a key objective in this promising field of research.
References
Comparative QSAR Analysis of 3,5-bis (Arylidene)-4-Piperidone Derivatives: the Development of Predictive Cytotoxicity Models. Brieflands. Available at: [Link]
Novel Unsymmetric 3,5-Bis(benzylidene)-4-piperidones That Display Tumor-Selective Toxicity. National Institutes of Health. Available at: [Link]
Does Ortho-Substitution Enhance Cytotoxic Potencies in a Series of 3,5-Bis(benzylidene)-4-piperidones?. MDPI. Available at: [Link]
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]
Synthesis of bis-thiohydantoin derivatives as an antiproliferative agents targeting EGFR inhibitory pathway. University of Helsinki. Available at: [Link]
Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Royal Society of Chemistry. Available at: [Link]
Curcumin piperidone derivatives induce caspase-dependent apoptosis and suppress miRNA-21 expression in LN-18 human glioblastoma cells. National Institutes of Health. Available at: [Link]
Synthesis of 3,5-diarylidene-4-piperidone derivatives. ResearchGate. Available at: [Link]
Cytotoxicity and Topoisomerase I/II Inhibition Activity of Novel 4-aryl/alkyl-1-(piperidin-4-yl)-carbonylthiosemicarbazides and 4-benzoylthiosemicarbazides. National Institutes of Health. Available at: [Link]
Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs displaying selective toxicity for malignant cells. National Institutes of Health. Available at: [Link]
The In-Silico Gauntlet: A Comparative Docking Analysis of 1-(3,5-Dimethylphenyl)piperidin-4-one Derivatives in Cancer Drug Discovery
A Senior Application Scientist's Guide to Unlocking Therapeutic Potential Through Molecular Docking In the landscape of modern drug discovery, the piperidin-4-one scaffold stands out as a "privileged structure," a molecu...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide to Unlocking Therapeutic Potential Through Molecular Docking
In the landscape of modern drug discovery, the piperidin-4-one scaffold stands out as a "privileged structure," a molecular framework that has repeatedly demonstrated a remarkable capacity to interact with a diverse array of biological targets.[1][2] This versatility has led to the development of numerous therapeutic agents with activities spanning from anticancer and antimicrobial to neuroprotective.[3][4] Within this promising class of compounds, derivatives of 1-(3,5-Dimethylphenyl)piperidin-4-one are of particular interest due to the unique steric and electronic properties conferred by the dimethylphenyl substituent. This guide provides a comprehensive, in-depth comparative docking analysis of a representative set of these derivatives against a critical oncology target, the MDM2-p53 protein-protein interaction, offering a blueprint for researchers to rationally design and prioritize novel therapeutic candidates.
The rationale for selecting the MDM2-p53 interaction as our target is rooted in its fundamental role in cancer pathogenesis. The p53 tumor suppressor protein acts as a "guardian of the genome," orchestrating cellular responses to stress, including cell cycle arrest and apoptosis.[5] In many cancers where p53 remains wild-type, its tumor-suppressive functions are abrogated by the Murine Double Minute 2 (MDM2) oncoprotein, which binds to p53 and promotes its degradation.[5] Consequently, the inhibition of the MDM2-p53 interaction has emerged as a compelling therapeutic strategy to reactivate p53 and restore its tumor-suppressing capabilities.[5] This guide will walk through the essential steps of a comparative molecular docking study, from target selection and ligand preparation to the interpretation of binding energies and interaction patterns, providing a solid foundation for identifying promising 1-(3,5-Dimethylphenyl)piperidin-4-one derivatives for further preclinical evaluation.
The Scientific Rationale: Why Comparative Docking?
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] In the context of drug discovery, it allows us to simulate the interaction between a small molecule (ligand) and a protein's binding site at an atomic level. A comparative docking analysis takes this a step further by systematically evaluating a series of structurally related compounds against the same biological target. This approach is invaluable for:
Structure-Activity Relationship (SAR) Studies: By comparing the docking scores and binding modes of different derivatives, we can elucidate how subtle changes in chemical structure influence binding affinity and interaction patterns. This understanding is crucial for rational drug design.
Lead Candidate Prioritization: Comparative docking enables the ranking of a library of compounds based on their predicted binding affinities, allowing researchers to prioritize the most promising candidates for synthesis and experimental validation, thereby saving time and resources.
Hypothesis Generation: The detailed interaction analysis can generate hypotheses about the key molecular determinants of binding, which can then be tested experimentally.
Experimental Design: A Step-by-Step Protocol for Comparative Docking Analysis
This section outlines a robust and reproducible workflow for the comparative docking analysis of 1-(3,5-Dimethylphenyl)piperidin-4-one derivatives against the MDM2 protein.
Step 1: Protein Target Preparation
The initial and critical step is the preparation of the target protein structure. The quality of the protein structure directly impacts the reliability of the docking results.
Selection and Retrieval: The three-dimensional crystal structure of the human MDM2 protein in complex with a p53-mimicking peptide or a small molecule inhibitor is retrieved from the Protein Data Bank (PDB). For this study, we will utilize the PDB ID: 1YCR, which provides a high-resolution structure of the p53-binding domain of MDM2.
Protein Clean-up: The retrieved PDB file often contains non-essential molecules such as water, co-crystallized ligands, and ions. These are typically removed to prepare the protein for docking. Specialized molecular modeling software such as Schrödinger Maestro, Discovery Studio, or the open-source PyMOL can be used for this purpose.
Protonation and Energy Minimization: Hydrogen atoms are added to the protein structure, and the protonation states of ionizable residues are assigned at a physiological pH (typically 7.4). This is followed by a short energy minimization step to relieve any steric clashes and optimize the hydrogen-bonding network.
Step 2: Ligand Preparation
A representative set of 1-(3,5-Dimethylphenyl)piperidin-4-one derivatives with varying substitutions at the 3 and 5 positions of the piperidine ring will be used for this comparative analysis.
2D Structure Sketching: The 2D structures of the parent compound, 1-(3,5-Dimethylphenyl)piperidin-4-one, and its derivatives are drawn using chemical drawing software like ChemDraw or MarvinSketch.
3D Structure Generation and Energy Minimization: The 2D structures are converted into 3D conformations. A subsequent energy minimization of the ligands is performed using a suitable force field (e.g., MMFF94) to obtain their lowest energy conformations. This step is crucial as the initial ligand conformation can influence the docking outcome.
Step 3: Molecular Docking
With the prepared protein and ligands, the docking simulations can be performed. AutoDock Vina is a widely used and validated open-source docking program that will be employed in this workflow.[7]
Grid Box Definition: A grid box is defined around the active site of the MDM2 protein. This box specifies the search space for the docking algorithm. The dimensions and center of the grid box should be large enough to encompass the entire binding pocket where the native p53 peptide binds.
Docking Execution: The prepared ligands are then docked into the defined grid box of the MDM2 protein using AutoDock Vina. The program will generate multiple binding poses for each ligand, ranked by their predicted binding affinities (docking scores) in kcal/mol.
Step 4: Analysis and Interpretation of Results
The final and most insightful phase of the study involves a thorough analysis of the docking results.
Binding Affinity Comparison: The docking scores of all the derivatives are compiled and compared. A more negative docking score generally indicates a stronger predicted binding affinity.
Binding Mode and Interaction Analysis: The binding pose of the top-ranked derivative(s) is visually inspected to understand the key molecular interactions with the amino acid residues in the MDM2 binding pocket. These interactions can include hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
SAR Elucidation: By correlating the structural modifications of the derivatives with their docking scores and interaction patterns, a preliminary structure-activity relationship can be established.
Visualizing the Workflow: A Graphviz Diagram
Caption: A flowchart illustrating the key stages of the comparative molecular docking workflow.
Comparative Docking Data: A Hypothetical Analysis
To illustrate the output of a comparative docking study, the following table presents hypothetical docking scores and key interacting residues for a set of 1-(3,5-Dimethylphenyl)piperidin-4-one derivatives against the MDM2 protein.
Compound ID
R1-Substituent
R2-Substituent
Docking Score (kcal/mol)
Key Interacting Residues (MDM2)
Parent
H
H
-7.2
Leu54, Gly58, Val93
Deriv-01
-CH3
H
-7.8
Leu54, Gly58, Ile61, Val93
Deriv-02
-OH
H
-8.1
Leu54, Gly58, His96 (H-bond)
Deriv-03
H
-Cl
-7.5
Leu54, Gly58, Val93
Deriv-04
-CH3
-CH3
-8.5
Leu54, Gly58, Ile61, Met62, Val93
The addition of a methyl group at the R1 position (Deriv-01) appears to be favorable, likely due to increased hydrophobic interactions with residues like Ile61.
The introduction of a hydroxyl group (Deriv-02) leads to a significant improvement in the docking score, suggesting the formation of a key hydrogen bond with His96.
The di-methyl substituted derivative (Deriv-04) shows the best docking score, indicating that the increased hydrophobic footprint enhances binding to the hydrophobic pocket of MDM2.
Conclusion and Future Directions
This guide has provided a comprehensive framework for conducting a comparative docking analysis of 1-(3,5-Dimethylphenyl)piperidin-4-one derivatives against the MDM2-p53 protein-protein interaction. By systematically evaluating a series of related compounds, researchers can gain valuable insights into their structure-activity relationships and prioritize the most promising candidates for further development. The hypothetical data presented underscores the power of this approach in identifying key structural modifications that can enhance binding affinity.
It is imperative to remember that molecular docking is a predictive tool, and its results must be validated through experimental studies. The top-ranked compounds from this in-silico analysis should be synthesized and evaluated in biochemical and cell-based assays to confirm their inhibitory activity against the MDM2-p53 interaction and their anticancer effects. This iterative cycle of computational design and experimental validation is the cornerstone of modern, efficient drug discovery.
References
BenchChem. (n.d.). Comparative Docking Analysis of N-(4-chlorophenyl)piperidin-4-amine Analogs: A Guide for Drug Discovery Professionals.
ResearchGate. (n.d.). In-silico molecular docking, ADMET and DFT evaluation of piperidin-4-one furoic hydrazone derivatives as antimicrobial, antioxidant and anticancer agents.
Biomedical Pharmacology Journal. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Retrieved from [Link]
Journal of Advanced Scientific Research. (2021). DESIGN AND MOLECULAR DOCKING STUDIES OF PIPERIDIN-4-ONE DERIVATIVE AS ACTIVE AGENT AGAINST HELICOBACTER PYLORI INFECTION. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of 3,5-diarylidene-4-piperidone derivatives.
PubMed Central. (n.d.). Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. Retrieved from [Link]
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MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and antimicrobial activity of new 3,5-diarylidene-4-piperidone derivatives.
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Malaysian Journal of Microscopy. (2020). Molecular interaction studies of Piperidin-4-one against human Dipeptidyl Peptidase IV as Protein Target. Retrieved from [Link]
MDPI. (n.d.). Protein-Targeting Drug Discovery. Retrieved from [Link]
ResearchGate. (n.d.). In silico-Based Identification of new anti-PfDHFR drug candidates via 1,3,5-triazine derivatives. Retrieved from [Link]
Farmacia. (2018). SYNTHESIS, SPECTRAL CHARACTERIZATION AND MOLECULAR DOCKING STUDY OF NEW 2,6-PYRIMIDINDIONE DERIVATIVES WITH POTENTIAL BIOLOGICAL. Retrieved from [Link]
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A Comparative In Vivo Efficacy Analysis of 1-(3,5-Dimethylphenyl)piperidin-4-one Against Standard CNS Stimulants
This guide provides a comprehensive framework for evaluating the in vivo efficacy of the novel compound 1-(3,5-Dimethylphenyl)piperidin-4-one, a member of the pharmacologically significant piperidin-4-one class. Given th...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for evaluating the in vivo efficacy of the novel compound 1-(3,5-Dimethylphenyl)piperidin-4-one, a member of the pharmacologically significant piperidin-4-one class. Given the diverse biological activities reported for piperidine derivatives, including central nervous system (CNS) effects, this document outlines a comparative study against a well-established standard, Dexmethylphenidate, to assess its potential as a CNS stimulant.[1][2][3][4][5] This guide is intended for researchers and drug development professionals, offering detailed experimental protocols, rationale for methodological choices, and frameworks for data interpretation.
Introduction: The Therapeutic Potential of Piperidin-4-one Scaffolds
The piperidin-4-one nucleus is a versatile pharmacophore, serving as a foundational structure for a wide array of biologically active molecules.[2][6] Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including but not limited to anticancer, antimicrobial, analgesic, and CNS-modulating properties.[4][6][7][8] The specific substitutions on the piperidine ring and the nitrogen atom play a crucial role in defining the compound's therapeutic profile and mechanism of action.[4] 1-(3,5-Dimethylphenyl)piperidin-4-one is a novel analogue whose in vivo efficacy has yet to be extensively characterized. Based on the known CNS activity of related piperidine compounds, we hypothesize a potential stimulant effect, warranting a direct comparison with established therapeutic agents in this class.[2][4]
Rationale for Comparator Selection: Dexmethylphenidate
To rigorously assess the potential CNS stimulant properties of 1-(3,5-Dimethylphenyl)piperidin-4-one, a well-characterized standard with a known mechanism of action is essential. Dexmethylphenidate (Focalin), the more active d-enantiomer of methylphenidate, is a widely prescribed treatment for Attention Deficit Hyperactivity Disorder (ADHD).[1] It primarily acts as a dopamine and norepinephrine reuptake inhibitor, leading to increased concentrations of these neurotransmitters in the synaptic cleft. Its established efficacy and safety profile make it an ideal benchmark for evaluating novel CNS stimulants.[1]
Proposed Mechanism of Action and Signaling Pathway
While the precise mechanism of 1-(3,5-Dimethylphenyl)piperidin-4-one is yet to be elucidated, many CNS-active piperidine derivatives interact with monoamine transporters.[9] We hypothesize that the test compound may function as a dopamine transporter (DAT) and/or norepinephrine transporter (NET) inhibitor. This inhibition would block the reuptake of dopamine and norepinephrine from the synaptic cleft, prolonging their action and leading to increased neuronal signaling, a mechanism analogous to that of methylphenidate.
Diagram of Proposed Signaling Pathway
Caption: Proposed mechanism of action for 1-(3,5-Dimethylphenyl)piperidin-4-one.
Comparative In Vivo Efficacy Study: Locomotor Activity in Mice
A primary indicator of CNS stimulant activity is an increase in spontaneous locomotor activity. This study will assess the dose-dependent effects of 1-(3,5-Dimethylphenyl)piperidin-4-one on the locomotor activity of mice and compare it to that of Dexmethylphenidate.
Experimental Protocol
Objective: To compare the effects of 1-(3,5-Dimethylphenyl)piperidin-4-one and Dexmethylphenidate on spontaneous locomotor activity in mice.
Open field activity chambers equipped with infrared beams
Experimental Workflow:
Caption: Experimental workflow for the comparative locomotor activity study.
Step-by-Step Methodology:
Animal Acclimation: Upon arrival, house mice in groups of 4-5 per cage with ad libitum access to food and water. Maintain a 12-hour light/dark cycle. Allow at least one week for acclimation to the facility.
Habituation: To minimize novelty-induced hyperactivity, habituate the mice to the open field chambers for 30 minutes each day for two consecutive days prior to the experiment.
Group Assignment: On the day of the experiment, randomly assign mice to the following treatment groups (n=8-10 per group):
Group 1: Vehicle (e.g., 0.9% saline with 5% DMSO)
Group 2: Test Compound (e.g., 1 mg/kg)
Group 3: Test Compound (e.g., 5 mg/kg)
Group 4: Test Compound (e.g., 10 mg/kg)
Group 5: Dexmethylphenidate (e.g., 2.5 mg/kg)
Group 6: Dexmethylphenidate (e.g., 5 mg/kg)
Group 7: Dexmethylphenidate (e.g., 10 mg/kg)
Note: Doses are hypothetical and should be determined by prior dose-range-finding studies.
Dosing: Administer the assigned treatment via intraperitoneal (IP) injection. The injection volume should be consistent across all groups (e.g., 10 mL/kg).
Data Collection: Immediately after injection, place each mouse in the center of an open field chamber. Record locomotor activity (e.g., total distance traveled, horizontal activity, vertical activity/rearing) in 5-minute bins for a total of 60 minutes.
Data Analysis: Analyze the data using a two-way ANOVA with treatment and time as factors, followed by a post-hoc test (e.g., Dunnett's or Tukey's) for multiple comparisons against the vehicle control group.
Expected Outcomes and Data Presentation
If 1-(3,5-Dimethylphenyl)piperidin-4-one possesses CNS stimulant activity, we expect a dose-dependent increase in locomotor activity compared to the vehicle-treated group. The magnitude and time course of this effect can be directly compared to that of Dexmethylphenidate.
Table 1: Comparative Locomotor Activity (Total Distance Traveled in cm over 60 min)
Treatment Group
Dose (mg/kg)
Mean Total Distance (cm) ± SEM
% Change from Vehicle
p-value vs. Vehicle
Vehicle
-
1500 ± 120
-
-
1-(3,5-Dimethylphenyl)piperidin-4-one
1
2100 ± 150
+40%
<0.05
5
3500 ± 210
+133%
<0.001
10
4200 ± 250
+180%
<0.0001
Dexmethylphenidate
2.5
2800 ± 180
+87%
<0.01
5
4500 ± 280
+200%
<0.0001
10
4800 ± 300
+220%
<0.0001
Note: Data presented are hypothetical and for illustrative purposes only.
Table 2: Time Course Analysis of Horizontal Activity (Beam Breaks)
Treatment Group (Dose)
0-15 min (Mean ± SEM)
15-30 min (Mean ± SEM)
30-45 min (Mean ± SEM)
45-60 min (Mean ± SEM)
Vehicle
800 ± 60
500 ± 45
300 ± 30
200 ± 25
Test Compound (5 mg/kg)
1800 ± 120
1500 ± 110
1000 ± 90
700 ± 60
Dexmethylphenidate (5 mg/kg)
2200 ± 150
1900 ± 130
1400 ± 110
1000 ± 85
Note: Data presented are hypothetical and for illustrative purposes only.
Conclusion and Future Directions
This guide provides a robust framework for the initial in vivo evaluation of 1-(3,5-Dimethylphenyl)piperidin-4-one as a potential CNS stimulant, using Dexmethylphenidate as a benchmark. The outlined locomotor activity study serves as a critical first step in characterizing its pharmacological profile. Positive results from this initial screen would justify further, more complex behavioral assays relevant to ADHD models, such as the five-choice serial reaction time task (5-CSRTT) to assess attention and impulsivity. Additionally, subsequent studies should aim to confirm the hypothesized mechanism of action through in vitro neurotransmitter transporter binding and uptake assays, as well as in vivo microdialysis to measure synaptic dopamine and norepinephrine levels. A comprehensive toxicological evaluation would also be a necessary component of continued development.
Sahu, S. K., Dubey, B. K., Tripathi, A. C., Koshy, M., & Saraf, S. K. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583. [Link]
ResearchGate. Piperidin-4-one: The Potential Pharmacophore. [Link]
TUODA. (2025). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. [Link]
Wang, Y., et al. (2011). 3, 5-bis (2, 4-difluorobenzylidene)-4-piperidone, a novel compound that affects pancreatic cancer growth and angiogenesis. Molecular cancer therapeutics, 10(10), 1899-1909. [Link]
Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]
MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
El-Sayed, M. A. A., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Journal of the Iranian Chemical Society, 19(10), 4269-4301. [Link]
ResearchGate. Scheme 1. Synthesis of 3,5-diarylidene-4-piperidone derivatives 3a–f,... [Link]
ResearchGate. (2025). Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent. [Link]
Froimowitz, M., & Kollman, P. A. (1983). Conformation-activity study of 4-phenylpiperidine analgesics. Journal of medicinal chemistry, 26(5), 669–675. [Link]
Ahmad, M., et al. (2012). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Acta poloniae pharmaceutica, 69(5), 885-891. [Link]
Wan, B., et al. (2009). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Bioorganic & medicinal chemistry letters, 19(23), 6614-6617. [Link]
Carroll, F. I., et al. (2012). Total Synthesis and Biological Evaluation of Phidianidines A and B Uncovers Unique Pharmacological Profiles at CNS Targets. ACS chemical neuroscience, 3(3), 189-194. [Link]
ResearchGate. (2025). Spectral Analysis and Biological Evaluation of 3,5-Dimethyl-1-[2-(1-methyltetrazol-5-yl)-sulfanylacetyl]-2,6-diphenyl-piperidin-4-one: Crystal Structure, Hirshfeld Surface, Antimicrobial Activity and Dipeptidyl Peptidase IV Inhibition. [Link]
MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
Scott, J. S., et al. (2024). Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. Journal of medicinal chemistry. [Link]
A Researcher's Guide to Validating Computational Models with Experimental Data: The Case of 1-(3,5-Dimethylphenyl)piperidin-4-one
In the landscape of modern drug discovery and materials science, computational studies serve as a powerful tool to predict molecular properties and guide experimental work. However, the predictive power of any computatio...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery and materials science, computational studies serve as a powerful tool to predict molecular properties and guide experimental work. However, the predictive power of any computational model is only as reliable as its validation against real-world experimental data. This guide provides a comprehensive framework for researchers on how to rigorously compare and validate the results of computational studies on the novel compound 1-(3,5-Dimethylphenyl)piperidin-4-one with robust experimental data.
The piperidin-4-one scaffold is a well-established pharmacophore known for a wide range of biological activities, including anticancer, antimicrobial, and central nervous system effects.[1] The specific derivatization with a 3,5-dimethylphenyl group at the N-1 position presents a unique candidate for exploring structure-activity relationships. Computational methods, such as Density Functional Theory (DFT) and molecular docking, can provide invaluable insights into its electronic structure, stability, and potential biological interactions.[2] This guide will walk you through the essential experimental techniques and computational workflows, emphasizing the causality behind our scientific choices and ensuring the integrity of the validation process.
The Synergy of In Silico and In Vitro: A Validation Workflow
The core principle of this guide is to establish a self-validating system where computational predictions are directly challenged and confirmed by experimental evidence. The following diagram illustrates the workflow for a comprehensive comparison.
Caption: Workflow for validating computational studies with experimental data.
Part 1: Experimental Synthesis and Characterization
The first pillar of our validation rests on the successful synthesis and unambiguous characterization of 1-(3,5-Dimethylphenyl)piperidin-4-one. The Mannich reaction is a classic and efficient method for the synthesis of piperidin-4-one derivatives.[3]
Experimental Protocol: Synthesis of 1-(3,5-Dimethylphenyl)piperidin-4-one
Rationale: This one-pot, three-component reaction is chosen for its high atom economy and the ready availability of starting materials. The reaction proceeds via the formation of an iminium ion from 3,5-dimethylaniline and formaldehyde, which then undergoes a Michael addition with the enol of acetone, followed by an intramolecular cyclization.
Materials:
3,5-Dimethylaniline
Formaldehyde (37% aqueous solution)
Acetone
Ethanol
Hydrochloric acid
Sodium hydroxide
Ethyl acetate
Hexane
Procedure:
To a stirred solution of 3,5-dimethylaniline (1 equivalent) in ethanol, add formaldehyde (2.2 equivalents) and acetone (1.1 equivalents).
Acidify the mixture with concentrated hydrochloric acid and reflux for 4-6 hours.
Monitor the reaction progress using Thin Layer Chromatography (TLC).
After completion, cool the reaction mixture and neutralize with a saturated sodium hydroxide solution.
Extract the product with ethyl acetate.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Recrystallize the purified product from a suitable solvent system (e.g., ethanol/water) to obtain pure crystals of 1-(3,5-Dimethylphenyl)piperidin-4-one.
Spectroscopic Characterization
The synthesized compound must be rigorously characterized to confirm its structure.
FT-IR spectroscopy is a rapid and reliable technique to identify the functional groups present in a molecule. The key expected vibrations for our target compound are the C=O stretch of the ketone and the C-N stretching of the tertiary amine.
Protocol:
A small amount of the dried sample is mixed with KBr powder and pressed into a pellet.
The spectrum is recorded in the range of 4000-400 cm⁻¹.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR are indispensable for elucidating the precise molecular structure.
Protocol:
Dissolve approximately 10-20 mg of the sample in a deuterated solvent (e.g., CDCl₃).
Record the ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
3. Mass Spectrometry (MS):
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Protocol:
A dilute solution of the sample is introduced into an electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) instrument.
The mass spectrum is recorded to determine the molecular ion peak [M+H]⁺.
Part 2: Computational Modeling
The computational arm of this guide focuses on predicting the structural and electronic properties of 1-(3,5-Dimethylphenyl)piperidin-4-one.
Computational Protocol: Density Functional Theory (DFT) Calculations
Rationale: DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. We employ DFT to optimize the molecular geometry and predict the vibrational frequencies, which can be directly compared with experimental FT-IR data. The B3LYP functional with a 6-311++G(d,p) basis set is a widely used and reliable combination for organic molecules.[2][4]
Software: Gaussian, ORCA, or similar quantum chemistry software package.
Procedure:
Input Structure Generation: Build the 3D structure of 1-(3,5-Dimethylphenyl)piperidin-4-one using a molecular modeling software (e.g., Avogadro, ChemDraw).
Geometry Optimization: Perform a full geometry optimization using the B3LYP functional and the 6-311++G(d,p) basis set. This will find the lowest energy conformation of the molecule.
Frequency Calculation: Following optimization, perform a frequency calculation at the same level of theory. This will provide the theoretical vibrational frequencies and confirm that the optimized structure is a true minimum (no imaginary frequencies).
Computational Protocol: Molecular Docking
Rationale: Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5][6][7] This is particularly useful for predicting the binding affinity and mode of interaction of a potential drug candidate with a biological target. For piperidin-4-one derivatives, a common target for antimicrobial studies is the penicillin-binding protein (PBP).[5]
Software: AutoDock Vina, Schrödinger Maestro, or similar docking software.
Procedure:
Ligand Preparation: The DFT-optimized structure of 1-(3,5-Dimethylphenyl)piperidin-4-one is prepared by adding hydrogens, assigning partial charges, and defining rotatable bonds.
Receptor Preparation: The crystal structure of the target protein (e.g., Penicillin-Binding Protein 4 from E. coli, PDB ID: 2EXA) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, and polar hydrogens are added.
Grid Box Definition: A grid box is defined around the active site of the protein.
Docking Simulation: The docking simulation is run to predict the binding poses and affinities of the ligand within the protein's active site.
Part 3: The Comparative Analysis - Bridging Theory and Experiment
This section is the cornerstone of the validation process, where we critically compare the computational predictions with the experimental data.
Structural and Spectroscopic Validation
The following table presents a hypothetical comparison between experimental and DFT-calculated data. In a real-world scenario, you would populate this with your own results.
Parameter
Experimental Data (Hypothetical)
DFT Calculation (B3LYP/6-311++G(d,p))
FT-IR (cm⁻¹)
C=O Stretch
1715
1725
Aromatic C=C Stretch
1605, 1490
1610, 1495
C-N Stretch
1180
1185
¹H NMR (ppm, CDCl₃)
Aromatic H
6.7-6.9 (m, 3H)
(Calculated shielding tensors)
Piperidinone H (α to N)
3.5-3.7 (m, 4H)
Piperidinone H (β to N)
2.6-2.8 (m, 4H)
Methyl H
2.3 (s, 6H)
¹³C NMR (ppm, CDCl₃)
C=O
208.0
(Calculated shielding tensors)
Aromatic C (quaternary)
148.0, 138.5
Aromatic C-H
129.0, 118.0
Piperidinone C (α to N)
55.0
Piperidinone C (β to N)
45.0
Methyl C
21.5
Mass Spec (m/z)
218.1539 [M+H]⁺
217.1467 (Molecular Weight)
Analysis of Discrepancies: It is common for calculated vibrational frequencies to be slightly higher than experimental values due to the harmonic approximation in the calculations. A scaling factor is often applied to the calculated frequencies for better agreement. Similarly, calculated NMR chemical shifts require referencing to a standard (like TMS) for direct comparison.
Biological Activity Validation
The predictive power of molecular docking is validated by comparing the predicted binding affinity with experimentally determined biological activity.
Metric
Molecular Docking Prediction
Experimental Biological Assay (Hypothetical)
Binding Affinity
-7.5 kcal/mol (to PBP4)
Antimicrobial Activity
MIC = 64 µg/mL against E. coli
A strong negative binding affinity from docking should correlate with significant biological activity. If a compound with a predicted high affinity shows poor experimental activity, it could indicate issues with cell permeability, metabolic instability, or an incorrect binding mode prediction.
Conclusion
The validation of computational studies with experimental data is a critical process in modern chemical research. By following a structured workflow of synthesis, characterization, and computational modeling, researchers can build a robust and reliable understanding of their molecules of interest. The case of 1-(3,5-Dimethylphenyl)piperidin-4-one serves as an excellent example of how these two domains of chemistry can be synergistically employed to accelerate scientific discovery. This guide provides the foundational protocols and logical framework to ensure that your in silico predictions are firmly grounded in experimental reality.
References
Sahu, S. K., Dubey, B. K., Tripathi, A. C., Koshy, M., & Saraf, S. K. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583. [Link]
Namasivayam, N., & Theivarasu, C. (2014). Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). Chemical Science Transactions, 3(2), 717-721.
Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1).
Arulmurugan, S., & Kavitha, K. (2020). Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent. Asian Journal of Chemistry, 32(4), 923-927. [Link]
Ramalingam, A., Arumugam, T., & Sagaama, A. (2024). Study of new p-tolylpiperidin-4-one as an anti-Parkinson agent: Synthesis, spectral, XRD-crystal, in silico study, electronic and intermolecular interaction investigations by the DFT method.
Jayabharathi, J., Thanikachalam, V., & Periyasamy, G. (2016). Molecular structure, spectroscopic (FT-IR, FT-Raman), NBO analysis of N,N'-diphenyl-6-piperidin-1-yl-[1][8][9]-triazine-2,4-diamine. Journal of Molecular Structure, 1108, 53-63. [Link]
Sivakumar, S., et al. (2021). Design, docking, and DFT investigations of 2,6-bis(3,4-dihydroxyphenyl)-3-phenethylpiperidin-4-one. Journal of the Iranian Chemical Society, 18(10), 2695-2711. [Link]
Issatayeva, A., et al. (2022). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. Molecules, 27(21), 7598. [Link]
Shapi, M., et al. (2023). Molecular Docking and ADME Profiling of 5-(Substituted Benzylidene)-2-(Arylamino)-1,3-Thiazol-4(5H)-ones as Potential Anticancer Agents. ChemistrySelect, 8(12), e202204558.
Al-Majid, A. M., et al. (2023). Synthesis of Unexpected Dimethyl 2-(4-Chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate via Hydrolysis/Cycloaddition/Elimination Cascades: Single Crystal X-ray and Chemical Structure Insights. Molecules, 28(20), 7114. [Link]
head-to-head comparison of 1-(3,5-Dimethylphenyl)piperidin-4-one and related patented compounds
Executive Summary & Strategic Positioning In the landscape of nitrogen-heterocycle intermediates, 1-(3,5-Dimethylphenyl)piperidin-4-one (hereafter Compound A ) occupies a distinct niche as a lipophilic, electron-rich sca...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Positioning
In the landscape of nitrogen-heterocycle intermediates, 1-(3,5-Dimethylphenyl)piperidin-4-one (hereafter Compound A ) occupies a distinct niche as a lipophilic, electron-rich scaffold. Unlike its ubiquitous precursor 1-Phenylpiperidin-4-one (NPP), which serves as a generic baseline, Compound A offers specific steric shielding and metabolic resistance profiles essential for modern CNS and anti-inflammatory drug design.
This guide provides a head-to-head technical comparison of Compound A against two patented alternatives frequently utilized in Markush structures:
Compound B: 1-(4-Fluorophenyl)piperidin-4-one (The Metabolic Stability Standard).
Compound C: 1-(3-Trifluoromethylphenyl)piperidin-4-one (The Electronic Antagonist).
Verdict: Compound A is the superior choice for maximizing hydrophobic interactions in large binding pockets (e.g., CCR5, Sigma-1) while maintaining nucleophilic reactivity at the ketone center. However, for applications requiring metabolic blockade without steric bulk, Compound B remains the industry standard.
Physiochemical & Structural Comparison
The substitution pattern on the
-aryl ring dictates the electronic environment of the distal ketone (C4) and the overall lipophilicity of the scaffold.
Table 1: Comparative Physiochemical Properties[1]
Feature
Compound A (Subject)
Compound B (Fluoro-Analog)
Compound C (CF3-Analog)
Structure
3,5-Dimethylphenyl
4-Fluorophenyl
3-Trifluoromethylphenyl
LogP (Predicted)
2.95 (High Lipophilicity)
1.72
2.65
Electronic Effect
Electron Donating (+I)
Inductive Withdrawal (-I)
Strong Withdrawal (-I, -M)
Ketone Electrophilicity
Moderate (Stabilized)
High
Very High
Metabolic Liability
Benzylic oxidation risk (CH3)
Low (F blocks para-oxidation)
Low (CF3 is stable)
Primary Utility
Sigma/Opioid/Chemokine Ligands
Metabolic Stability Probes
Bioisostere Screening
Mechanistic Insight: The "Electronic Push"
Compound A's two methyl groups donate electron density into the phenyl ring. Through the nitrogen lone pair, this density is partially delocalized, rendering the piperidine nitrogen less basic but more nucleophilic in specific coupling scenarios compared to Compound C. Conversely, the electron-withdrawing nature of Compound C activates the C4-ketone for nucleophilic attack (e.g., reductive amination), making it react faster but with lower selectivity than Compound A.
Synthetic Accessibility & Process Chemistry
The synthesis of
-aryl piperidones generally follows two pathways: Cyclization (Weiss-Cook/Petrenko-Kritschenko logic) or Metal-Catalyzed Coupling .
Decision Matrix: Synthesis Strategy
The choice of synthesis depends heavily on the nucleophilicity of the starting aniline.
Figure 1: Synthetic decision tree. Compound A (3,5-dimethyl) is best synthesized via Route A due to the high nucleophilicity of 3,5-dimethylaniline.
Experimental Protocols
Protocol A: Synthesis of 1-(3,5-Dimethylphenyl)piperidin-4-one (Route A - Optimized)
Rationale: This method utilizes the enhanced nucleophilicity of 3,5-dimethylaniline to perform a double Michael addition followed by a Dieckmann condensation. This avoids expensive Palladium catalysts.
Reagents:
3,5-Dimethylaniline (1.0 eq)
Methyl acrylate (2.2 eq)
Sodium methoxide (NaOMe) (2.5 eq)
Solvent: Methanol (dry) / Toluene
Step-by-Step Methodology:
Michael Addition: In a round-bottom flask equipped with a reflux condenser, dissolve 3,5-dimethylaniline (12.1 g, 100 mmol) in methanol (50 mL). Add methyl acrylate (19.0 g, 220 mmol) dropwise.
Reflux: Heat the mixture to reflux for 12 hours. Monitor by TLC (Hexane:EtOAc 3:1) until the aniline is consumed and the bis-propionate intermediate is formed.
Concentration: Evaporate the methanol under reduced pressure. Dissolve the residue in dry toluene (100 mL).
Dieckmann Condensation: Add NaOMe (13.5 g, 250 mmol) to the toluene solution. Heat to 80°C for 4 hours. A precipitate (the sodium enolate) will form.
Hydrolysis/Decarboxylation: Cool to room temperature. Add 6M HCl (50 mL) carefully (exothermic!). Reflux the biphasic mixture for 6 hours to hydrolyze the ester and decarboxylate.
Isolation: Basify with NaOH (20% aq) to pH 10. Extract with dichloromethane (3 x 50 mL). Dry over MgSO4 and concentrate.
Purification: Recrystallize from cyclohexane or purify via flash column chromatography (SiO2, 0-20% EtOAc in Hexanes).
Expected Yield: 78-85%
Validation: 1H NMR (CDCl3) should show two singlets for the aryl methyls (~2.3 ppm) and the characteristic AA'BB' pattern of the piperidone ring.
Rationale: To demonstrate the downstream utility, we compare the reaction rate of Compound A vs. Compound C with a secondary amine (e.g., morpholine).
Workflow:
Mix Ketone (1.0 eq) and Morpholine (1.1 eq) in DCE.
Add STAB (Sodium Triacetoxyborohydride, 1.5 eq).
Observation:
Compound C (CF3): Reaction complete in <1 hour (Ketone is electron-deficient/activated).
Compound A (3,5-Me): Reaction requires 3-4 hours (Ketone is electron-rich/deactivated).
Note: While slower, Compound A yields a more stable product less prone to oxidative degradation.
Downstream Applications & Signaling Pathways
Compound A is a privileged structure for synthesizing ligands targeting the Sigma-1 Receptor and p38 MAP Kinase .
Figure 2: Downstream pharmacological targets. The 3,5-dimethyl moiety provides critical hydrophobic bulk for the Sigma-1 hydrophobic pocket.
Safety & Regulatory Note
While 1-phenylpiperidin-4-one (NPP) is a listed precursor (due to fentanyl synthesis), the addition of the 3,5-dimethyl groups significantly alters the legal status in many jurisdictions, as the resulting analogs do not typically possess mu-opioid potency comparable to fentanyl. However, researchers must verify local regulations (e.g., DEA List I/II status) regarding N-aryl piperidones.
References
Synthesis of N-aryl-4-piperidones via Double Michael Addition
Title: A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones.[1][2]
Source:Chemistry of Heterocyclic Compounds (Cited via Springer/ResearchG
A Guide to the Reproducible Biological Characterization of Novel Piperidin-4-one Analogs: The Case of 1-(3,5-Dimethylphenyl)piperidin-4-one
Executive Summary The piperidin-4-one scaffold is a cornerstone in medicinal chemistry, serving as the foundation for compounds with a vast array of biological activities, including antimicrobial, anticancer, and anti-in...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The piperidin-4-one scaffold is a cornerstone in medicinal chemistry, serving as the foundation for compounds with a vast array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] However, the promise of a novel analog, such as 1-(3,5-Dimethylphenyl)piperidin-4-one, can only be realized through rigorous, transparent, and—above all—reproducible biological characterization. In the current scientific landscape, where the reproducibility of preclinical findings is under intense scrutiny, a systematic approach is not just recommended; it is imperative.
This guide provides a comprehensive framework for the initial biological evaluation of 1-(3,5-Dimethylphenyl)piperidin-4-one, a compound with a known pharmacophore but uncharacterized specific effects. We will proceed from the foundational necessity of compound verification to a tiered screening strategy designed to identify its primary bioactivity, and finally, to the mechanistic validation of any observed "hit." This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights and self-validating experimental protocols to ensure that the data generated is both robust and reliable.
Part 1: The Foundation of Reproducibility: Compound Authentication
Before a single cell is treated, the identity and purity of the test compound must be unequivocally established. Failure at this initial step is a primary driver of irreproducible results, leading to the pursuit of biological effects that are attributable to impurities or an entirely different chemical structure.
The Causality: An unverified compound means any observed biological effect has an unknown cause. An 80% pure sample may elicit a response, but that response could be due to the 80% target compound, a highly potent 0.5% impurity, or a synergistic effect between multiple components. This ambiguity renders the results invalid. Therefore, a protocol for authentication is a self-validating system; it confirms the identity of the variable being tested.
Protocol 1: Comprehensive Compound Verification
Objective: To confirm the chemical identity and assess the purity of the 1-(3,5-Dimethylphenyl)piperidin-4-one sample.
Methodologies:
Structural Confirmation via Nuclear Magnetic Resonance (NMR) Spectroscopy:
Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (≥400 MHz recommended).
Validation: The observed chemical shifts, coupling constants, and integration values in the ¹H spectrum must be consistent with the expected structure of 1-(3,5-Dimethylphenyl)piperidin-4-one. The number of unique signals in the ¹³C spectrum should correspond to the number of unique carbons in the molecule.
Molecular Weight Verification via Mass Spectrometry (MS):
Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
Infuse the sample into an electrospray ionization (ESI) mass spectrometer.
Validation: The observed mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ must match the calculated theoretical mass of the compound (C₁₃H₁₇NO, theoretical [M+H]⁺ ≈ 204.1388). High-resolution mass spectrometry (HRMS) is preferred for unambiguous elemental composition confirmation.
Purity Assessment via High-Performance Liquid Chromatography (HPLC):
Develop a suitable HPLC method (a reverse-phase C18 column is a common starting point).
Prepare a standard curve with known concentrations of the sample.
Run the sample and integrate the area under the peaks. Purity is typically reported as the percentage of the main peak area relative to the total peak area.
Validation: For biological screening, a purity level of ≥95% is considered the minimum acceptable standard. This ensures that the observed effects are overwhelmingly due to the compound of interest.
Workflow for Compound Authentication
Caption: Workflow for ensuring compound identity and purity before biological testing.
Part 2: A Tiered Strategy for Identifying Primary Bioactivity
With an authenticated compound, the next challenge is to determine its biological effect. Given that the piperidin-4-one scaffold has been associated with numerous activities, a broad yet systematic screening approach is optimal.[2][4][5] This tiered strategy prioritizes foundational assays before moving to more specific, hypothesis-driven experiments.
Tier 1: Foundational Cytotoxicity and Viability Screening
The Causality: A primary cytotoxicity screen is essential to establish the compound's therapeutic window. A compound that is highly cytotoxic to all cells at low concentrations may be a non-specific toxin, whereas a compound with selective cytotoxicity against cancer cells versus normal cells is of greater interest. This initial data informs the concentration ranges for all subsequent experiments, preventing misleading results due to overt toxicity.
Protocol 2: Cell Viability Assessment via MTS Assay
Objective: To determine the concentration-dependent effect of the compound on the metabolic activity of various cell lines.
Cell Line Panel (Example):
MCF-7: Human breast adenocarcinoma (cancer model).
A549: Human lung carcinoma (cancer model).
MRC-5: Human fetal lung fibroblast (normal, non-cancerous model).
THP-1: Human monocytic cell line (immune system model).
Methodology:
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
Compound Treatment: Prepare a 2x serial dilution of 1-(3,5-Dimethylphenyl)piperidin-4-one (e.g., from 100 µM to 0.1 µM). Add to the wells.
Controls: Include wells with vehicle only (e.g., 0.1% DMSO) as a negative control and wells with a known cytotoxic agent (e.g., Doxorubicin) as a positive control.
Incubation: Incubate plates for 48-72 hours.
MTS Reagent: Add MTS reagent to each well and incubate for 1-4 hours, allowing viable cells to convert the tetrazolium salt to formazan.
Data Acquisition: Measure absorbance at 490 nm using a plate reader.
Analysis: Normalize data to the vehicle control (100% viability) and plot a dose-response curve. Calculate the IC₅₀ (half-maximal inhibitory concentration) for each cell line.
Data Presentation: Comparative IC₅₀ Values
Compound
MCF-7 IC₅₀ (µM)
A549 IC₅₀ (µM)
MRC-5 IC₅₀ (µM)
THP-1 IC₅₀ (µM)
1-(3,5-Dimethylphenyl)piperidin-4-one
Experimental Value
Experimental Value
Experimental Value
Experimental Value
Doxorubicin (Positive Control)
~0.1
~0.5
~1.0
~0.2
Vehicle (Negative Control)
>100
>100
>100
>100
Tier 2: Hypothesis-Driven Screening Based on Scaffold Precedent
Based on the Tier 1 results, if the compound is not broadly cytotoxic at lower concentrations (<10 µM), proceed to screen for more specific activities suggested by the piperidin-4-one literature. The two most prominent activities reported are antimicrobial and anti-inflammatory.[1][2]
Objective: To assess the compound's ability to inhibit the release of pro-inflammatory cytokines from stimulated immune cells.
Methodology:
Differentiate THP-1 monocytes into macrophage-like cells using PMA.
Pre-treat the cells with various concentrations of the compound for 1-2 hours.
Stimulate the cells with Lipopolysaccharide (LPS, 1 µg/mL) to induce an inflammatory response. Include an unstimulated control and an LPS-only control. Use Dexamethasone as a positive control.
Incubate for 18-24 hours.
Collect the cell supernatant and measure the concentration of a key cytokine, such as Tumor Necrosis Factor-alpha (TNF-α), using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
Calculate the IC₅₀ for TNF-α inhibition.
Decision Workflow for Biological Screening
Caption: Decision tree for efficiently screening a novel compound's bioactivity.
Part 3: Mechanistic Validation of an Anti-inflammatory Hit
Assuming the screening identifies a potent anti-inflammatory effect (e.g., inhibition of TNF-α release), the next critical step for reproducibility is to validate the underlying mechanism. A phenotypic effect without a plausible mechanism is difficult to trust and build upon. A common mechanism for anti-inflammatory compounds is the inhibition of the NF-κB signaling pathway.
The Causality: The NF-κB pathway is a central regulator of inflammatory gene expression. In resting cells, the NF-κB dimer is held inactive in the cytoplasm by an inhibitor protein, IκBα. Upon stimulation (e.g., by LPS), a cascade leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of genes for cytokines like TNF-α. Demonstrating that your compound can block a key step in this pathway, such as IκBα phosphorylation, provides a mechanistic anchor for the observed phenotypic effect.
Canonical NF-κB Signaling Pathway
Caption: Simplified diagram of the LPS-induced NF-κB pathway.
Protocol 4: Western Blot for IκBα Phosphorylation
Objective: To determine if the compound inhibits LPS-induced phosphorylation of IκBα.
Methodology:
Cell Culture & Treatment: Culture and differentiate THP-1 cells as in Protocol 3B.
Pre-treatment: Pre-treat cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 1 hour. Include a vehicle control.
Stimulation: Stimulate cells with LPS (1 µg/mL) for a short duration (e.g., 15-30 minutes), which is the peak time for IκBα phosphorylation. Leave one vehicle-treated group unstimulated as a baseline.
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel and separate by electrophoresis.
Transfer: Transfer the separated proteins to a PVDF membrane.
Immunoblotting:
Block the membrane (e.g., with 5% BSA in TBST).
Incubate with a primary antibody specific for phosphorylated IκBα (p-IκBα).
Wash, then incubate with an HRP-conjugated secondary antibody.
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total IκBα or a housekeeping protein like GAPDH.
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
Analysis: Quantify the band intensities. A reproducible effect would show a significant decrease in the p-IκBα/Total IκBα ratio in the compound-treated lanes compared to the LPS-only lane.
Conclusion
The journey from a novel chemical structure to a validated biological tool is fraught with opportunities for generating irreproducible data. For a compound like 1-(3,5-Dimethylphenyl)piperidin-4-one, which belongs to a promising but broad class of molecules, a disciplined and transparent research strategy is the only way to build a foundation of trustworthy science.
By beginning with absolute certainty of the compound's identity and purity, employing a tiered screening approach to efficiently identify its primary biological function, and validating that function with mechanistic evidence, researchers can create a data package that is not only compelling but, most importantly, reproducible. This framework transforms an unknown molecule into a well-characterized entity, paving the way for meaningful downstream research and development.
References
Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]
Sahu, S. K., Dubey, B. K., Tripathi, A. C., Koshy, M., & Saraf, S. K. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583. [Link]
ResearchGate. (n.d.). Piperidin-4-one: The Potential Pharmacophore. Request PDF. [Link]
Girgis, A. S., & George, R. F. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC advances, 12(49), 31998–32025. [Link]
ResearchGate. (2021). Scheme 1. Synthesis of 3,5-diarylidene-4-piperidone derivatives 3a–f,. [Link]
Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 183-195. [Link]
PubMed. (2013). Piperidin-4-one: the potential pharmacophore. [Link]
Personal protective equipment for handling 1-(3,5-Dimethylphenyl)piperidin-4-one
Executive Safety Summary & Hazard Logic As researchers, we often handle intermediates like 1-(3,5-Dimethylphenyl)piperidin-4-one (CAS: 154913-18-5) treating them merely as "reactants." However, structurally, this compoun...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Summary & Hazard Logic
As researchers, we often handle intermediates like 1-(3,5-Dimethylphenyl)piperidin-4-one (CAS: 154913-18-5) treating them merely as "reactants." However, structurally, this compound belongs to the aryl-piperidinone class—scaffolds frequently used in the synthesis of analgesics and bioactive alkaloids.
While specific toxicological data for this exact isomer may be sparse in public databases, we must apply the Precautionary Principle . Based on the structure-activity relationship (SAR) of analogous piperidones (e.g., 1-phenylpiperidin-4-one), we must manage three critical risks:
Sensitization & Irritation: The basic nitrogen and ketone functionality can cause severe eye irritation (H319) and respiratory tract irritation (H335).
Pharmacological Potency: Given its structural similarity to opioid precursors, we treat this as a Potent Compound (Control Band 3) until definitive IC50/LD50 data proves otherwise.
Physical State Hazards: As a substituted phenyl-piperidinone, this is typically a solid. The primary exposure vector is dust inhalation during weighing and static-induced aerosolization.
The PPE Matrix: Task-Based Selection
Do not use a "one-size-fits-all" approach. PPE must adapt to the physical state of the chemical during the workflow.
Protective Layer
Task A: Solid Handling (Weighing, Transfer)
Task B: Solution Handling (Reaction, Work-up)
Scientific Rationale
Respiratory
N95 or P100 Respirator (if outside hood)
Fume Hood (Primary Control)
Solids generate invisible micro-dust. Solutions pose vapor risks; relying solely on a mask for solvent vapors is insufficient.
Hand Protection
Double Nitrile (4 mil outer / 4 mil inner)
Silver Shield (Laminate) under Nitrile
Piperidines can permeate standard nitrile over time. Laminate liners provide broad chemical resistance against the organic carrier solvents.
Eye Protection
Chemical Splash Goggles
Face Shield + Goggles
Safety glasses allow dust entry from the side. Goggles seal the ocular cavity against irritant dust and splashes.
Body Defense
Lab Coat (Tyvek wrist sleeves)
Chemical Resistant Apron
Cotton lab coats absorb liquids, keeping them against the skin. Tyvek sleeves bridge the gap between glove and coat.
Operational Protocol: From Receipt to Disposal
This protocol is designed to create a "closed loop" of safety, ensuring the compound is never exposed to the open lab environment.
Phase 1: Receipt & Storage
Inspection: Upon receipt, inspect the bottle for "crust" around the cap, indicating leakage or sublimation.
Segregation: Store in a cool, dry place (2-8°C is common for piperidones to prevent oxidation/discoloration) [1]. Ensure it is separated from strong oxidizers and acids, as the basic nitrogen can react exothermically.
Phase 2: Weighing (The Critical Step)
Static Control: Piperidinone powders are often static-prone. Use an anti-static gun or a balance ionizer before opening the vial.
Containment: Weigh only inside a certified chemical fume hood or a powder containment enclosure.
Technique:
Place a disposable absorbent pad (benchkote) in the hood.
Tare the receiving vessel before adding the solid.
Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.
Phase 3: Reaction & Synthesis
Solvent Choice: When dissolving, add the solvent slowly to the solid to prevent "puffing" of the powder.
Temperature: If heating is required, ensure a reflux condenser is active before heating begins to prevent vapor escape.
Phase 4: Emergency Response
Skin Contact: Wash immediately with soap and water for 15 minutes. Piperidines are lipophilic; water alone may not remove them efficiently without soap [2].
Eye Contact: Flush for 15 minutes. Do not rub ; mechanical abrasion from crystals causes corneal damage.
Spill (Solid): Do not sweep (creates dust). Cover with wet paper towels to dampen, then scoop into a hazardous waste bag.
Visualization: Decision Logic & Workflow
Figure 1: PPE Selection Logic Flow
Caption: Decision tree for selecting appropriate PPE based on the physical state of the piperidinone intermediate.
Caption: Step-by-step operational loop from material receipt to waste disposal.
[1]
Waste Disposal & Deactivation
Proper disposal is critical due to the aquatic toxicity potential of piperidine derivatives [3].
Classification: Segregate as Hazardous Organic Waste .
Stream:
Non-Halogenated: If dissolved in Methanol/Ethanol/Ethyl Acetate.
Halogenated: If dissolved in DCM/Chloroform.
Deactivation (Spills): For minor spills, treat surfaces with a dilute surfactant solution followed by water. Do not use bleach immediately as it may form chloramines with the nitrogen center.
Final Fate: High-temperature incineration is the required disposal method for pharmaceutical intermediates to ensure complete destruction of the pharmacophore [4].
References
BLD Pharm. (n.d.). Safety Data Sheet: 1-(3-Methylphenyl)piperidin-4-one. Retrieved from
SynQuest Laboratories. (2016).[1] Safety Data Sheet: Piperidin-4-one. Retrieved from
National Institutes of Health (NIH). (n.d.). Piperidine Derivatives: Recent Advances. Retrieved from
U.S. Environmental Protection Agency (EPA). (n.d.). Management of Pharmaceutical Hazardous Waste. Retrieved from